Thiocoraline
Description
a depsipeptide from marine actinomycete, Micromonospora; structure given in first source
Properties
IUPAC Name |
3-hydroxy-N-[20-[(3-hydroxyquinoline-2-carbonyl)amino]-2,12,15,25-tetramethyl-11,24-bis(methylsulfanylmethyl)-3,6,10,13,16,19,23,26-octaoxo-9,22,28,29-tetrathia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H56N10O12S6/c1-55-31-23-75-76-24-32(46(68)58(4)34(22-72-6)48(70)74-19-29(41(63)49-17-37(55)61)53-43(65)39-35(59)15-25-11-7-9-13-27(25)51-39)56(2)38(62)18-50-42(64)30(20-73-47(69)33(21-71-5)57(3)45(31)67)54-44(66)40-36(60)16-26-12-8-10-14-28(26)52-40/h7-16,29-34,59-60H,17-24H2,1-6H3,(H,49,63)(H,50,64)(H,53,65)(H,54,66) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGGKUQISSWRJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CSSCC(C(=O)N(C(C(=O)SCC(C(=O)NCC1=O)NC(=O)C3=NC4=CC=CC=C4C=C3O)CSC)C)N(C(=O)CNC(=O)C(CSC(=O)C(N(C2=O)C)CSC)NC(=O)C5=NC6=CC=CC=C6C=C5O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H56N10O12S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | Thiocoraline | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Thiocoraline | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333133 | |
| Record name | Thiocoraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1157.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173046-02-1 | |
| Record name | Thiocoraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Isolation of Thiocoraline: A Technical Guide for Researchers
An In-depth Exploration of the Discovery, Fermentation, Extraction, Purification, and Biological Activity of a Potent Marine-Derived Antitumor Agent.
Thiocoraline, a novel thiodepsipeptide, stands as a significant discovery in the realm of marine natural products, exhibiting potent antitumor properties. First isolated from the marine actinomycete Micromonospora sp., this compound has garnered considerable interest within the scientific community for its unique mechanism of action and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Producing Organism
This compound was first isolated from the actinomycete strain L-13-ACM2-092, identified as a member of the genus Micromonospora.[1][2] This strain was discovered in a marine invertebrate collected from the coast of Mozambique.[3] Subsequent research also identified another producing strain, Micromonospora sp. ML1, isolated from a marine mollusc in the same geographical area.
Fermentation of Micromonospora sp. L-13-ACM2-092
The production of this compound is achieved through submerged fermentation of Micromonospora sp. L-13-ACM2-092. The following tables detail the fermentation media and conditions.
Table 1: Seed Culture Medium Composition
| Component | Concentration (g/L) |
| Glucose | 10 |
| Soluble Starch | 20 |
| Yeast Extract | 5 |
| NZ Amine | 5 |
| MOPS | 21 |
| Artificial Sea Water | to 1 L |
| pH | 7.0 |
Table 2: Production Medium Composition
| Component | Concentration (g/L) |
| Soluble Starch | 20 |
| Glucose | 10 |
| Yeast Extract | 2 |
| Peptone | 4 |
| CaCO₃ | 3 |
| Artificial Sea Water | to 1 L |
| pH | 7.2 |
Table 3: Fermentation Parameters
| Parameter | Value |
| Temperature | 28°C |
| Agitation | 250 rpm |
| Aeration | 1 vvm |
| Incubation Period | 5-7 days |
| Yield | ~1.5 mg/L |
Extraction and Purification of this compound
This compound is primarily located in the mycelium of the fermentation broth. The extraction and purification process is a multi-step procedure involving solvent extraction and chromatographic techniques.
Experimental Protocol: Extraction
-
The mycelial cake is separated from the fermentation broth by centrifugation.
-
The mycelium is extracted three times with methylene chloride (CH₂Cl₂).
-
The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
Experimental Protocol: Purification
The crude extract is subjected to a series of chromatographic steps to isolate pure this compound.
-
Silica Gel Chromatography:
-
Stationary Phase: Silica gel 60.
-
Mobile Phase: A stepwise gradient of chloroform (CHCl₃) and methanol (MeOH).
-
Elution: this compound-containing fractions are eluted with a 98:2 (v/v) mixture of CHCl₃:MeOH.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Column: Reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (ACN) in water.
-
Detection: UV at 254 nm.
-
The following diagram illustrates the workflow for the extraction and purification of this compound.
Biological Activity and Mechanism of Action
This compound exhibits potent cytotoxic activity against a range of cancer cell lines.
Table 4: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (ng/mL) |
| P-388 | Murine Leukemia | 0.2 |
| A-549 | Human Lung Carcinoma | 0.4 |
| MEL-28 | Human Melanoma | 0.3 |
This compound's mechanism of action is primarily attributed to two distinct cellular effects: the inhibition of DNA polymerase α and the activation of the Notch signaling pathway.
Inhibition of DNA Polymerase α
This compound acts as a direct inhibitor of DNA polymerase α, a key enzyme involved in DNA replication. This inhibition leads to a halt in the S phase of the cell cycle, ultimately inducing apoptosis.
Activation of the Notch Signaling Pathway
This compound has also been shown to activate the Notch signaling pathway, which is known to play a role in tumor suppression in certain cancers. This activation involves the upregulation of the Notch1 receptor and its downstream target genes, such as HES1, HES5, and HEY2.
Conclusion
This compound represents a promising antitumor agent with a unique dual mechanism of action. The detailed methodologies for its fermentation, extraction, and purification provided in this guide offer a valuable resource for researchers seeking to further investigate its therapeutic potential. Further studies are warranted to fully elucidate its complex biological activities and to explore its development as a clinical candidate for cancer therapy.
References
- 1. This compound, a new depsipeptide with antitumor activity produced by a marine Micromonospora. I. Taxonomy, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound, a novel depsipeptide with antitumor activity produced by a marine Micromonospora. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Architecture of Thiocoraline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiocoraline is a potent antitumor thiodepsipeptide of marine origin, first isolated from the actinomycete Micromonospora sp.[1]. Its unique cyclic structure, featuring two 3-hydroxyquinaldic acid chromophores, underpins its primary mechanism of action as a DNA polymerase α inhibitor, leading to cell cycle arrest and antitumor activity[2][3]. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, and details the experimental methodologies for its characterization and biological evaluation. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering insights for ongoing drug discovery and development efforts.
Chemical Structure and Physicochemical Properties
This compound is a dimeric cyclic thiodepsipeptide with the molecular formula C₄₈H₅₆N₁₀O₁₂S₆ and a molar mass of approximately 1157.4 g/mol [4]. The core structure is a symmetrical bicyclic peptide scaffold containing a disulfide bridge[1]. Key structural features include:
-
Cyclic Depsipeptide Core: A macrocycle composed of amino and hydroxy acids linked by both amide and ester bonds.
-
Thiopeptide Nature: Incorporation of sulfur-containing amino acid residues.
-
3-Hydroxyquinaldic Acid Moieties: Two planar aromatic chromophores that are crucial for its DNA binding activity[1].
-
Disulfide Bridge: A covalent linkage that imparts conformational rigidity to the molecule.
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and confirmed by X-ray crystallography[1][5].
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₄₈H₅₆N₁₀O₁₂S₆ | [4] |
| Molar Mass | 1157.4 g/mol | [4] |
| Appearance | White solid | |
| Solubility | Soluble in methanol and 0.1N HCl. Slightly soluble in water. | |
| XLogP3 | 3.2 | [4] |
| Hydrogen Bond Donor Count | 6 | [4] |
| Hydrogen Bond Acceptor Count | 18 | [4] |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data
While a complete, tabulated set of 1H and 13C NMR assignments from a primary publication could not be located within the scope of this search, the structural elucidation relied heavily on these techniques to define the connectivity and stereochemistry of the molecule[1][5]. High-resolution mass spectrometry (HR-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) were instrumental in determining the elemental composition and confirming the molecular weight[1].
Biological Activity and Mechanism of Action
This compound exhibits potent cytotoxic activity against a range of human cancer cell lines, with IC₅₀ values typically in the nanomolar range. Its primary mechanism of action is the inhibition of DNA polymerase α, which leads to a blockage of DNA replication and subsequent cell cycle arrest in the G1 phase[2][3].
In Vitro Cytotoxicity
The cytotoxic effects of this compound against a panel of human cancer cell lines are summarized in Table 2.
| Cell Line | Cancer Type | GI₅₀ (nM) | TGI (nM) | LC₅₀ (nM) |
| A-549 | Lung | 2.1 | 11 | >1000 |
| HT-29 | Colon | 5.2 | 100 | >1000 |
| LoVo | Colon | 1.1 | 5.8 | 650 |
| LoVo-DOX | Colon (MDR) | 96 | >1000 | >1000 |
| K-562 | Leukemia | 0.8 | 1.8 | 3.9 |
| SK-BR3 | Breast | 2.1 | 11 | >1000 |
| SK-MEL-28 | Melanoma | 1.6 | 7.2 | >1000 |
| IGROV | Ovary | 4.8 | 100 | >1000 |
| PANC-1 | Pancreas | 2.8 | 18 | >1000 |
| DU-145 | Prostate | 4.1 | 100 | >1000 |
| LN-CaP | Prostate | 0.9 | 2.8 | 8.2 |
| HeLa | Cervix | 2.5 | 16 | >1000 |
Table 2: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines. GI₅₀: concentration for 50% growth inhibition; TGI: concentration for total growth inhibition; LC₅₀: concentration for 50% cell killing. Data adapted from[5].
Signaling Pathways Modulated by this compound
Recent research has unveiled that this compound's antitumor effects are also mediated through the modulation of key cellular signaling pathways, including the Notch and PI3K/Akt pathways.
Notch Signaling Pathway
This compound has been shown to activate the Notch signaling pathway in neuroendocrine tumor cells[6]. This activation leads to an increase in the expression of downstream target genes such as HES1, HES5, and HEY2, which are involved in cell differentiation and proliferation.
PI3K/Akt/BCRP Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. In the context of this compound, this pathway has been implicated in the development of drug resistance. Activation of Akt can lead to the upregulation of the breast cancer resistance protein (BCRP), an ABC transporter that can efflux this compound from the cell, thereby reducing its cytotoxic efficacy.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound.
Cell Culture and Cytotoxicity Assay (SRB Assay)
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
Cell Fixation: Fix the cells with 10% trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid.
-
Solubilization: Solubilize the bound dye with 10 mM Tris base.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI₅₀, TGI, and LC₅₀ values from the dose-response curves[5].
DNA Polymerase α Inhibition Assay (Primer Extension Assay)
-
Reaction Mixture: Prepare a reaction mixture containing a 32P-labeled primer annealed to a template DNA, dNTPs, and purified DNA polymerase α.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period.
-
Termination: Stop the reaction by adding a stop solution (e.g., formamide with EDTA).
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the radiolabeled DNA fragments by autoradiography and quantify the band intensities to determine the extent of inhibition[2].
Western Blot Analysis for Signaling Pathway Components
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Notch1, p-Akt, Akt, BCRP, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system[6].
Luciferase Reporter Assay for Notch Signaling
-
Cell Transfection: Co-transfect cells with a Notch-responsive luciferase reporter construct (e.g., containing CSL binding sites) and a constitutively active Renilla luciferase construct (for normalization).
-
Drug Treatment: Treat the transfected cells with this compound.
-
Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of this compound on Notch signaling.
Conclusion
This compound remains a molecule of significant interest in the field of oncology due to its potent and specific mechanism of action. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and biological activities. The elucidation of its impact on key signaling pathways such as Notch and PI3K/Akt opens new avenues for therapeutic strategies, including combination therapies to overcome potential resistance mechanisms. The experimental protocols outlined herein provide a foundation for researchers to further investigate the therapeutic potential of this compound and its analogs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C48H56N10O12S6 | CID 485475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. farmamol.web.uah.es [farmamol.web.uah.es]
- 6. This compound alters neuroendocrine phenotype and activates the Notch pathway in MTC-TT cell line - PMC [pmc.ncbi.nlm.nih.gov]
Thiocoraline-Induced G1 Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism by which thiocoraline, a marine-derived thiodepsipeptide, induces G1 phase cell cycle arrest in cancer cells. It details the molecular pathways, presents quantitative data from key studies, and provides standardized protocols for relevant experimental procedures.
This compound, originally isolated from the marine actinomycete Micromonospora marina, is a potent antitumor agent with a unique mechanism of action.[1][2][3] It exhibits significant cytotoxic activity at nanomolar concentrations across various human cancer cell lines, including those from lung, breast, colon, renal, and melanoma cancers.[4][5][6] A primary mode of its antitumor activity is the induction of profound perturbations in the cell cycle, most notably causing a robust arrest in the G1 phase.[2][7][8]
Molecular Mechanism of G1 Arrest
This compound employs a multi-faceted approach to halt cell cycle progression at the G1/S checkpoint. The primary mechanisms identified involve the direct inhibition of DNA replication machinery and the modulation of key cell cycle regulatory pathways.
1.1 Inhibition of DNA Polymerase Alpha
A central mechanism of this compound's action is the inhibition of DNA replication.[2][7] Studies using primer extension assays have demonstrated that this compound directly inhibits the elongation of DNA strands by DNA polymerase alpha.[7][9] This inhibition occurs at concentrations that are consistent with those required for cell cycle arrest and cytotoxicity, suggesting it is a primary cause of the observed G1 block.[7] Unlike many other DNA-binding agents, this compound does not inhibit topoisomerase II or cause direct DNA breakage.[5][7]
1.2 Modulation of the Notch Signaling Pathway
In specific cancer cell types, such as medullary thyroid cancer and carcinoid tumors, this compound has been shown to be a potent activator of the Notch signaling pathway.[8][10][11][12] Activation of Notch signaling is known to have a tumor-suppressive role in some neuroendocrine tumors.[10] this compound treatment leads to a dose-dependent increase in the expression of Notch isoforms and their downstream targets (e.g., HES1, HEY1, HEY2).[8][10] This activation of Notch signaling is strongly correlated with the induction of G1 cell cycle arrest.[8]
1.3 Impact on Core Cell Cycle Regulators
The arrest in G1 phase is executed by altering the balance of key regulatory proteins that govern the G1-to-S phase transition.
-
Upregulation of CDK Inhibitors (p21 and p27): this compound treatment leads to a significant increase in the protein levels of the cyclin-dependent kinase (CDK) inhibitors p21 (WAF1/Cip1) and p27 (Kip1).[8] These proteins are critical negative regulators of the cell cycle, binding to and inhibiting the activity of G1-associated cyclin-CDK complexes.
-
Downregulation of G1 Cyclins: Concurrently, this compound causes a marked decrease in the expression of Cyclin D1 and Cyclin B1.[8] Cyclin D1 is essential for progression through the G1 phase, as it complexes with CDK4 and CDK6 to initiate the phosphorylation of the Retinoblastoma protein (Rb).[8] The reduction in Cyclin D1 levels effectively dismantles this crucial G1-promoting complex.
The culmination of these events—the upregulation of p21/p27 and downregulation of Cyclin D1—leads to the inhibition of CDK4/6 activity. This prevents the hyper-phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby enforcing a G1 cell cycle arrest.
Quantitative Data Summary
The following tables summarize the cytotoxic effects and cell cycle distribution changes induced by this compound in various cancer cell lines.
Table 1: Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ Value | Reference |
| LoVo | Human Colon Cancer | 500 nM | [7] |
| SW620 | Human Colon Cancer | 15 nM | [7] |
| MTC-TT | Medullary Thyroid Cancer | 7.6 nM | [8][10] |
| P-388 | Murine Leukemia | 0.002 µg/mL | [3][6] |
| A-549 | Human Lung Adenocarcinoma | 0.002 µg/mL | [3][6] |
| HT-29 | Human Colon Adenocarcinoma | 0.01 µg/mL | [6] |
| MEL-28 | Human Melanoma | 0.002 µg/mL | [3][6] |
Table 2: Effect of this compound on Cell Cycle Phase Distribution in MTC-TT Cells
| Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| Control | 56.4 | 19.1 | 24.5 | [8] |
| This compound (10 nM) | 71.9 | 11.5 | 16.6 | [8] |
Note: Data represents one of three independent experiments as reported in the source.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound-induced G1 arrest.
3.1 Cell Culture and this compound Treatment
-
Cell Seeding: Culture human cancer cells (e.g., MTC-TT, LoVo, SW620) in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM).
-
Application: When cells reach 60-70% confluency, replace the existing medium with the this compound-containing medium. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound dose.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) before harvesting for downstream analysis.
3.2 Cell Cycle Analysis via Flow Cytometry (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle based on DNA content.[13][14]
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach using Trypsin-EDTA, and then combine with the supernatant containing any floating cells.
-
Cell Counting: Count the cells and adjust the concentration to 1 x 10⁶ cells per sample.
-
Fixation: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or up to several weeks).[14]
-
Washing: Centrifuge the fixed cells at 500 x g for 10 minutes. Discard the ethanol and wash the cell pellet twice with 3-5 mL of PBS.[14][15]
-
Staining: Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark to ensure RNA degradation and stoichiometric DNA staining.[15]
-
Analysis: Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation and collect the fluorescence emission in the appropriate channel (typically ~617 nm). Gate the single-cell population to exclude debris and aggregates.
-
Data Interpretation: Generate a DNA content histogram. The first peak represents cells in the G0/G1 phase (2n DNA content), and the second, smaller peak represents cells in the G2/M phase (4n DNA content). The region between these two peaks represents cells in the S phase.[16]
3.3 Western Blotting for Cell Cycle Regulatory Proteins
This protocol is used to detect changes in the protein levels of p21, p27, and Cyclin D1.[17][18]
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[19]
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-15% gradient gel). Run the gel at 100-150 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) to prevent non-specific antibody binding.[18][19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p21, p27, Cyclin D1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. Dilute antibodies in blocking buffer as per the manufacturer's recommendation.[18]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing steps, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
3.4 In Vitro CDK Kinase Assay
This protocol measures the activity of specific CDK complexes (e.g., CDK4/6) immunoprecipitated from cell lysates.[20][21]
-
Immunoprecipitation: Lyse treated and control cells in a non-denaturing lysis buffer. Incubate 200-500 µg of protein lysate with an antibody specific to CDK4 or CDK6 overnight at 4°C. Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-CDK complex.
-
Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer and then twice with a kinase assay buffer to remove non-specific proteins.
-
Kinase Reaction: Resuspend the beads in 50 µL of kinase assay buffer containing a substrate (e.g., recombinant Rb protein), 10 µM ATP, and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes with gentle shaking.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to an X-ray film or a phosphor screen to visualize the phosphorylated substrate. The intensity of the band corresponding to the phosphorylated Rb is proportional to the kinase activity.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a new depsipeptide with antitumor activity produced by a marine Micromonospora. I. Taxonomy, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. First Natural Analogs of the Cytotoxic Thiodepsipeptide this compound A from a Marine Verrucosispora sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound alters neuroendocrine phenotype and activates the Notch pathway in MTC-TT cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mode of action of this compound, a natural marine compound with anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound alters neuroendocrine phenotype and activates the Notch pathway in MTC-TT cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound activates the Notch pathway in carcinoids and reduces tumor progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound activates the Notch pathway in carcinoids and reduces tumor progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. scribd.com [scribd.com]
- 16. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. bio-rad.com [bio-rad.com]
- 20. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring Cyclin-Dependent Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
Biosynthesis of Thiocoraline: A Nonribosomal Peptide Synthetase-Driven Assembly Line
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiocoraline, a potent antitumor thiodepsipeptide, represents a fascinating example of microbial natural product biosynthesis.[1][2] Its unique dimeric and cyclic structure, featuring a quinolinic acid chromophore, is assembled by a sophisticated enzymatic machinery centered around nonribosomal peptide synthetases (NRPSs). This technical guide provides a comprehensive overview of the biosynthesis of this compound, with a particular focus on the core NRPS-mediated assembly line. We delve into the genetic organization of the biosynthetic gene cluster, the domain architecture of the key NRPS enzymes, and the catalytic steps involved in the formation of this complex molecule. This document also collates available quantitative data and outlines key experimental protocols relevant to the study of this compound biosynthesis, aiming to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug discovery.
Introduction to this compound and its Bioactivity
This compound is a microbial secondary metabolite originally isolated from the marine actinomycete Micromonospora sp.[1][2] It exhibits significant antitumor activity, which is attributed to its ability to bis-intercalate into DNA, thereby inhibiting DNA and RNA synthesis.[2] The complex chemical structure of this compound, a cyclic depsipeptide, is a hallmark of nonribosomal peptide synthesis, a modular enzymatic pathway for the production of a wide array of bioactive peptides in microorganisms.
The this compound Biosynthetic Gene Cluster (BGC)
The genetic blueprint for this compound biosynthesis is encoded in a dedicated gene cluster, designated as the tio cluster. Sequencing of the genomic DNA from Micromonospora sp. ML1 revealed a 64.6 kbp region containing 36 complete and two incomplete open reading frames (ORFs) responsible for the production of this compound.[1] Heterologous expression of a 53 kbp sub-cluster containing 26 of these ORFs in Streptomyces albus and Streptomyces lividans successfully led to the production of this compound, confirming the identity and functionality of the cloned gene cluster.[1]
The Core Machinery: Nonribosomal Peptide Synthetases (NRPSs)
The heart of the this compound biosynthetic pathway lies in a set of large, multidomain enzymes known as nonribosomal peptide synthetases (NRPSs). These enzymes function as a molecular assembly line, sequentially incorporating and modifying amino acid building blocks to construct the peptide backbone of this compound.
Key NRPS Enzymes: TioR and TioS
Based on bioinformatic analysis and gene inactivation studies, the NRPSs TioR and TioS are proposed to be the central enzymes responsible for the assembly of the this compound peptide backbone.[1] The modular organization of these enzymes follows the co-linearity rule, where the sequence of modules and their constituent domains corresponds to the sequence of amino acids in the final product.
Domain Architecture of this compound NRPSs
Each module of an NRPS is typically composed of a set of core and optional domains that perform specific catalytic functions. The fundamental domains include:
-
Adenylation (A) domain: Responsible for the selection and activation of a specific amino acid substrate via ATP-dependent adenylation.
-
Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a 4'-phosphopantetheine (PPt) arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the aminoacyl-S-PCP of the current module and the peptidyl-S-PCP of the preceding module.
In addition to these core domains, the this compound NRPSs feature specialized domains that contribute to the unique structure of the final product. A notable feature of the tio cluster is the presence of more NRPS modules than would be predicted based on the number of amino acids in this compound, suggesting additional regulatory or biosynthetic roles for some of these enzymes.[1] For instance, two other NRPSs, TioY and TioZ, are hypothesized to be involved in the synthesis of a small regulatory peptide.[1]
Biosynthetic Pathway of this compound
The biosynthesis of this compound can be dissected into three key stages: initiation, elongation, and termination/cyclization.
Initiation: The Starter Unit
The biosynthesis is initiated with the unusual starter unit, 3-hydroxy-quinaldic acid. A proposed pathway for its formation exists, and its activation is a critical first step in the assembly process.[1]
Elongation: The NRPS Assembly Line
The activated starter unit is loaded onto the first module of the NRPS assembly line. The subsequent elongation cycles involve the sequential action of the C, A, and T domains within each module of TioR and TioS to incorporate and link the constituent amino acids.
Termination and Cyclization
The final step in the biosynthesis is the release of the fully assembled peptide chain from the NRPS. This is typically catalyzed by a Thioesterase (TE) domain, which often facilitates the cyclization of the peptide to form the mature natural product.
Quantitative Data
While detailed production titers and enzyme kinetic data for this compound biosynthesis are not extensively reported in the available literature, some quantitative information regarding its biological activity has been published.
| Compound | Cell Line | IC50 | Reference |
| This compound | P-388 | 0.002 µg/mL | [2] |
| This compound | A-549 | 0.002 µg/mL | [2] |
| This compound | MEL-28 | 0.002 µg/mL | [2] |
| Compound | Organism | MIC | Reference |
| This compound | Gram-positive bacteria | 0.03 µg/mL |
Experimental Protocols
Gene Inactivation in Micromonospora sp.
Gene knockouts in Micromonospora sp. can be achieved through homologous recombination using a temperature-sensitive, conjugative plasmid.
Materials:
-
Micromonospora sp. strain
-
E. coli donor strain (e.g., ET12567/pUZ8002)
-
Gene replacement vector (e.g., a derivative of pKC1139) containing flanking regions of the target gene and a resistance marker.
-
Appropriate antibiotics for selection.
-
Culture media (e.g., ISP4 for conjugation, oatmeal agar for sporulation).
Procedure:
-
Construct the gene replacement vector: Clone the upstream and downstream flanking regions of the target gene into the vector.
-
Conjugation: Transfer the vector from the E. coli donor to Micromonospora sp. via intergeneric conjugation on a suitable medium like ISP4.
-
Selection of single-crossover mutants: Select for exconjugants that have integrated the plasmid into the chromosome by homologous recombination.
-
Induce second crossover: Culture the single-crossover mutants under conditions that favor the excision of the plasmid, leading to either gene replacement or reversion to wild type.
-
Screen for double-crossover mutants: Identify the desired knockout mutants by screening for the appropriate antibiotic resistance phenotype and confirm the gene deletion by PCR and Southern blot analysis.
Heterologous Expression of the this compound BGC in Streptomyces albus
The large tio gene cluster can be heterologously expressed in a suitable Streptomyces host.
Materials:
-
Cosmid or BAC library of Micromonospora sp. genomic DNA.
-
Streptomyces albus host strain (e.g., J1074).
-
E. coli donor strain.
-
Integrative vector (e.g., pSET152-based).
-
Appropriate antibiotics for selection.
Procedure:
-
Identify and clone the BGC: Screen the genomic library to identify clones containing the tio cluster.
-
Subclone the BGC into an integrative vector: Transfer the entire BGC into a vector that can be integrated into the Streptomyces chromosome.
-
Conjugation: Introduce the vector into S. albus via conjugation.
-
Selection of integrants: Select for strains that have successfully integrated the BGC.
-
Fermentation and analysis: Culture the recombinant S. albus strain and analyze the culture extracts for the production of this compound using techniques like HPLC and mass spectrometry.
In Vitro Assay for NRPS Adenylation Domain Activity
The substrate specificity of the adenylation domains of TioR and TioS can be determined using an ATP-PPi exchange assay.
Materials:
-
Purified adenylation domain protein.
-
Amino acid substrates.
-
ATP.
-
Sodium pyrophosphate (PPi) labeled with ³²P.
-
Reaction buffer (e.g., Tris-HCl with MgCl₂).
-
Scintillation cocktail and counter.
Procedure:
-
Set up the reaction: Combine the purified A-domain, ATP, the amino acid substrate, and ³²P-labeled PPi in the reaction buffer.
-
Incubate: Allow the reaction to proceed at an optimal temperature for a defined period.
-
Quench the reaction: Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
Isolate ATP: Separate the radiolabeled ATP from the unincorporated PPi, for instance, by charcoal binding.
-
Measure radioactivity: Quantify the amount of ³²P incorporated into ATP using a scintillation counter. The rate of this exchange is dependent on the presence of the cognate amino acid for the A-domain.
Visualizations
This compound Biosynthesis Logical Flow
Caption: Logical workflow of this compound biosynthesis.
NRPS Module Domain Organization
References
- 1. Deciphering the biosynthesis pathway of the antitumor this compound from a marine actinomycete and its expression in two streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new depsipeptide with antitumor activity produced by a marine Micromonospora. I. Taxonomy, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Thiocoraline as a DNA Bisintercalator
Introduction
This compound is a potent antitumor thiodepsipeptide natural product, first isolated from the marine actinomycete Micromonospora marina.[1][2][3] Structurally, it belongs to a class of C₂-symmetric bicyclic peptides characterized by two planar heteroaromatic chromophores, which are responsible for its primary mechanism of action: DNA bisintercalation.[4][5] Unlike other bisintercalators such as echinomycin which contain a quinoxaline ring system, this compound possesses a 3-hydroxyquinaldic acid (3HQA) system.[6][7] This unique structural feature confers a distinct mode of action, primarily the inhibition of DNA polymerase α-mediated DNA elongation, leading to cell cycle arrest and potent cytotoxicity against a broad spectrum of cancer cell lines.[6][8][9] This document provides a comprehensive technical overview of this compound, focusing on its mechanism, quantitative activity, and the experimental protocols used for its characterization.
Chemical and Structural Properties
This compound (Molecular Formula: C₄₈H₅₆N₁₀O₁₂S₆) is a cyclic thiodepsipeptide.[10][11] Its structure features a rigid bicyclic peptide core with two pendant 3-hydroxy-2-quinolinecarboxamide moieties.[4] This arrangement gives the molecule a "staple" shape, which is crucial for its ability to clamp across the DNA double helix.[5] The biosynthesis of this compound is complex, involving a nonribosomal peptide synthetase (NRPS) assembly line.[3][12]
Mechanism of Action: DNA Bisintercalation
The primary mechanism of this compound's antitumor activity is its function as a DNA bisintercalator. The two planar quinoline rings insert themselves between two stacked DNA base pairs, effectively clamping the DNA.[13][14] This interaction physically distorts the DNA helix and inhibits processes that require DNA strand separation or translocation of enzymes along the DNA template.
Single-molecule optical tweezers experiments have revealed that this compound binds to DNA with an extremely slow dissociation rate, leading to a long-lived complex (hours).[15] This is partially due to a long-lived mono-intercalated intermediate state.[15] DNA footprinting and fluorescence melting experiments have shown that this compound exhibits a preference for GC-rich sequences, particularly CpG steps.[13][16]
Caption: this compound's mechanism of DNA bisintercalation and subsequent inhibition.
Quantitative DNA Binding Data
The interaction between this compound and DNA has been quantified using various biophysical techniques.
| Parameter | Value | Method |
| Binding Affinity (Kd) | 77 ± 13 nM | Single-Molecule Optical Tweezers |
| Binding Site Size (n) | 3.84 ± 0.12 bp | Single-Molecule Optical Tweezers |
[17]
Cellular Effects and Biological Consequences
This compound's binding to DNA triggers a cascade of cellular events, culminating in cell cycle arrest and cytotoxicity. A key differentiator for this compound is its specific inhibition of DNA polymerase α without affecting DNA topoisomerase II or causing direct DNA breakage.[8][9][18] This contrasts with other bisintercalators that often function as topoisomerase II poisons.[6]
The inhibition of DNA replication leads to a profound arrest in the G1 phase of the cell cycle and a significant decrease in the rate of S phase progression towards G2/M.[3][8][9][18] This effect has been consistently observed in various human cancer cell lines.[8][18]
Caption: Cellular signaling cascade initiated by this compound.
Quantitative Antitumor Activity
This compound exhibits potent cytotoxic activity across a wide range of human cancer cell lines, with efficacy typically in the nanomolar range.[2][13]
| Cell Line | Cancer Type | GI₅₀ (nM) * | TGI (nM) ** | LC₅₀ (nM) *** | Reference |
| SW620 | Colon | 15 (IC₅₀) | - | - | [8] |
| LoVo | Colon | 500 (IC₅₀) | - | - | [8] |
| A549 | Lung | 2.5 | 4.7 | 95.6 | [5] |
| HT-29 | Colon | 5.3 | 24.3 | >100 | [5] |
| K-562 | Leukemia | 0.9 | 1.4 | 2.3 | [5] |
| U251 | Glioblastoma | 2.0 | 4.3 | 9.2 | [5] |
| MCF-7 | Breast | 2.2 | 4.2 | 8.1 | [5] |
| NCI-H460 | Lung | 1.5 | 2.5 | 4.2 | [5] |
| DU-145 | Prostate | 4.1 | 18.2 | 80.2 | [5] |
| LNCaP | Prostate | 1.2 | 2.1 | 3.6 | [5] |
| IGROV | Ovary | 3.9 | 22.6 | >100 | [5] |
| LoVo-Dox | Colon (MDR) | 208 | >100 | >100 | [5] |
| P-388 | Leukemia | Potent | - | - | [2] |
| MEL-28 | Melanoma | Potent | - | - | [2] |
-
GI₅₀: Concentration causing 50% growth inhibition.[13] ** TGI: Concentration causing total growth inhibition.[13] *** LC₅₀: Concentration causing 50% net cell killing.[13]
Key Experimental Protocols
DNA Footprinting Assay (DNase I)
This technique is used to identify the specific DNA sequences where this compound binds.
Methodology:
-
DNA Preparation: A DNA fragment of interest (e.g., from a plasmid) is labeled at one end with a radioactive isotope (e.g., ³²P).[5]
-
Binding Reaction: The labeled DNA is incubated with varying concentrations of this compound to allow for binding equilibrium to be reached.
-
Enzymatic Digestion: A limited amount of DNase I is added to the reaction. DNase I cleaves the DNA backbone at sites not protected by the bound ligand.
-
Analysis: The resulting DNA fragments are denatured and separated by size using polyacrylamide gel electrophoresis.
-
Visualization: The gel is exposed to X-ray film (autoradiography). The binding sites of this compound appear as "footprints"—gaps in the ladder of DNA fragments where DNase I was blocked from cleaving.[13]
Caption: Workflow for DNase I footprinting to map this compound binding sites.
Cell Cycle Analysis (BrdU/DNA Biparametric Flow Cytometry)
This method provides detailed information on the cell cycle perturbations induced by this compound.[8][9]
Methodology:
-
Cell Culture and Treatment: Human cancer cells (e.g., LoVo, SW620) are cultured and treated with this compound for various durations.[8]
-
BrdU Labeling: Cells are pulsed with bromodeoxyuridine (BrdU), a thymidine analog, which is incorporated into the DNA of cells actively undergoing replication (S phase).[8]
-
Fixation and Permeabilization: Cells are harvested and fixed (e.g., with 70% ethanol) to preserve their cellular state.
-
Staining: Cells are treated to expose the incorporated BrdU and then stained with a fluorescently labeled anti-BrdU antibody. A DNA-intercalating dye (e.g., Propidium Iodide) is also added to stain for total DNA content.
-
Flow Cytometry: The dual-labeled cells are analyzed by a flow cytometer. The instrument measures the fluorescence intensity from both the anti-BrdU antibody (indicating S-phase activity) and the DNA dye (indicating cell cycle phase G1, S, or G2/M).
-
Data Analysis: The data is plotted as a biparametric histogram (BrdU vs. DNA content), allowing for precise quantification of cells in each phase of the cycle and their progression over time.[8]
Caption: Workflow for biparametric cell cycle analysis using flow cytometry.
Primer Extension Assay
This assay directly assesses the effect of this compound on the processivity of DNA polymerase.[8][9]
Methodology:
-
Template-Primer Setup: A single-stranded DNA template is annealed to a shorter, radiolabeled primer.
-
Enzyme Reaction: The template-primer complex is incubated with DNA polymerase α in the presence of dNTPs and varying concentrations of this compound.
-
Elongation: The DNA polymerase extends the primer, synthesizing a complementary DNA strand. This compound, if inhibitory, will cause premature termination of this elongation.[8]
-
Analysis: The reaction products are separated by size on a denaturing polyacrylamide gel.
-
Visualization: Autoradiography reveals the length of the synthesized DNA strands. Inhibition is observed as a decrease in the amount of full-length product and an accumulation of shorter, prematurely terminated fragments.[8]
Conclusion
This compound is a structurally unique DNA bisintercalator with a well-defined mechanism of action centered on the inhibition of DNA polymerase α. Its potent, nanomolar-level cytotoxicity against a broad panel of cancer cell lines, combined with its distinct mechanism that circumvents common resistance pathways associated with topoisomerase II inhibitors, makes it a compelling subject for further research and development. The detailed experimental protocols outlined herein provide a robust framework for the continued investigation of this compound and its analogs as potential anticancer therapeutics.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. This compound, a new depsipeptide with antitumor activity produced by a marine Micromonospora. I. Taxonomy, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. webqc.org [webqc.org]
- 5. farmamol.web.uah.es [farmamol.web.uah.es]
- 6. researchgate.net [researchgate.net]
- 7. First Natural Analogs of the Cytotoxic Thiodepsipeptide this compound A from a Marine Verrucosispora sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mode of action of this compound, a natural marine compound with anti-tumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a novel depsipeptide with antitumor activity produced by a marine Micromonospora. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C48H56N10O12S6 | CID 485475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Deciphering the biosynthesis pathway of the antitumor this compound from a marine actinomycete and its expression in two streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Single-molecule kinetics and footprinting of DNA bis-intercalation: the paradigmatic case of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Single-molecule kinetics and footprinting of DNA bis-intercalation: the paradigmatic case of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Mode of action of this compound, a natural marine compound with anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiocoraline, a cyclic thiodepsipeptide of marine origin, has demonstrated significant anti-tumor properties across a range of cancer cell lines. This technical guide provides an in-depth overview of the primary research on this compound's anti-cancer activity, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this promising natural product.
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the inhibition of DNA polymerase alpha.[1][2][3] This inhibition disrupts DNA replication, leading to profound perturbations in the cell cycle.[1][2][3] Unlike some other anti-cancer agents, this compound does not inhibit DNA-topoisomerase II or induce DNA breakage.[1][2]
The primary consequence of DNA polymerase alpha inhibition is cell cycle arrest. In human colon cancer cell lines LoVo and SW620, this compound induces an arrest in the G1 phase and slows the progression through the S phase.[1][2][3][4] In contrast, studies on carcinoid cell lines (BON and H727) have shown that this compound treatment leads to cell cycle arrest in the G2/M phase.[5] This suggests that the specific phase of cell cycle arrest may be cell-type dependent.
Beyond its direct impact on DNA synthesis, this compound has been shown to modulate key signaling pathways involved in cancer progression. In carcinoid tumors, this compound activates the Notch signaling pathway, which is known to have a tumor-suppressive role in neuroendocrine tumors.[5][6][7] This activation leads to a decrease in neuroendocrine tumor markers and a reduction in cell proliferation.[7]
Furthermore, research on breast cancer cells has indicated that the PI3K/Akt/BCRP signaling pathway may play a role in the development of resistance to this compound.[8][9] Increased phosphorylation of Akt and expression of the BCRP transporter were associated with reduced sensitivity to the compound.[8]
dot
Caption: this compound's primary mechanism of action and downstream effects.
Quantitative Data on Anti-Tumor Activity
This compound has demonstrated potent cytotoxic activity across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at nanomolar concentrations.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| LoVo | Human Colon Adenocarcinoma | 15 | [4] |
| SW620 | Human Colon Adenocarcinoma | 500 | [4] |
| P-388 | Murine Leukemia | Potent | [10] |
| A-549 | Human Lung Carcinoma | Potent | [10] |
| MEL-28 | Human Melanoma | Potent | [10] |
| HCT-116 | Human Colon Carcinoma | Significant cytotoxicity | [4] |
| BON | Human Carcinoid | Proliferation decrease at 20 nM | [5] |
| H727 | Human Lung Carcinoid | Proliferation decrease at 20 nM | [5] |
| MCF-7 | Human Breast Adenocarcinoma | IC50 determined for resistance studies | [8] |
Experimental Protocols
Cell Culture
Human colon adenocarcinoma cell lines LoVo and SW620 are typically grown in RPMI-1640 medium supplemented with 10% fetal calf serum, 1% vitamins, and 1% glutamine at 37°C in a humidified 5% carbon dioxide atmosphere.[2]
Cytotoxicity and Clonogenic Assays
To assess the cytotoxic effects of this compound, a standard clonogenic assay can be employed.[2]
-
Treatment: Exponentially growing cells are treated with varying concentrations of this compound for defined periods (e.g., 1, 6, or 24 hours).
-
Plating: After treatment, cells are washed, and a specific number of viable cells (e.g., 800) are plated in fresh medium in petri dishes.
-
Incubation: Colonies are allowed to form over a period of 10-14 days.
-
Staining and Quantification: Colonies are stained with a solution like 1% crystal violet in 20% ethanol, and the number of colonies is counted. The plating efficiency of treated cells is compared to that of untreated controls.
dot
Caption: A generalized workflow for a clonogenic assay.
Cell Cycle Analysis
Bromodeoxyuridine (BrdU)/DNA biparametric flow cytometry is a key method to analyze cell cycle perturbations.[1][2][3]
-
BrdU Labeling: Cells are incubated with BrdU, a thymidine analog that is incorporated into newly synthesized DNA.
-
Fixation: Cells are fixed, typically with 70% ethanol.
-
DNA Denaturation: The DNA is partially denatured to allow antibody access to the incorporated BrdU.
-
Staining: Cells are stained with an anti-BrdU antibody (e.g., FITC-conjugated) and a DNA-intercalating dye (e.g., propidium iodide).
-
Flow Cytometry: The fluorescence of both BrdU and the DNA dye is measured for each cell, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Pathways
To investigate the effect of this compound on specific signaling pathways, western blotting is performed.
-
Cell Lysis: Treated and untreated cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phosphorylated Akt, total Akt, BCRP, Notch1, HES1, HES5, HEY2) and appropriate loading controls (e.g., GAPDH).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
Signaling Pathways Implicated in this compound's Activity and Resistance
Notch Pathway Activation
In carcinoid tumor cells, this compound has been shown to activate the Notch signaling pathway.[5][6][7] This pathway plays a crucial role in cell fate decisions and can act as a tumor suppressor in certain contexts.
dot
Caption: Activation of the Notch pathway by this compound in carcinoid cells.
PI3K/Akt/BCRP Pathway and Drug Resistance
In breast cancer cells, the PI3K/Akt pathway has been implicated in the development of resistance to this compound.[8][9] Activation of this pathway can lead to the upregulation of the drug efflux pump BCRP (Breast Cancer Resistance Protein), reducing the intracellular concentration of this compound.
dot
Caption: The PI3K/Akt/BCRP pathway's role in this compound resistance.
Conclusion
This compound is a potent anti-tumor agent with a well-defined primary mechanism of action targeting DNA polymerase alpha. Its ability to induce cell cycle arrest and modulate key signaling pathways like Notch underscores its potential as a therapeutic candidate. Further research is warranted to fully elucidate its activity in a broader range of cancers, to understand the nuances of its cell-type-specific effects on the cell cycle, and to develop strategies to overcome potential resistance mechanisms. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working with this promising marine natural product.
References
- 1. Mode of action of this compound, a natural marine compound with anti-tumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mode of action of this compound, a natural marine compound with anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marine Natural Products: A Source of Novel Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound activates the Notch pathway in carcinoids and reduces tumor progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. This compound activates the Notch pathway in carcinoids and reduces tumor progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound mediates drug resistance in MCF-7 cells via PI3K/Akt/BCRP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a new depsipeptide with antitumor activity produced by a marine Micromonospora. I. Taxonomy, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Thiocoraline: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocoraline, a cyclic thiodepsipeptide originally isolated from the marine actinomycete Micromonospora sp., has demonstrated potent antitumor and antimicrobial activities.[1][2][3] Its primary mechanism of action in cancer cells involves the inhibition of DNA polymerase alpha, leading to a halt in DNA replication and subsequent cell cycle arrest at the G1 phase.[4][5] Furthermore, this compound has been shown to modulate critical signaling pathways, including the PI3K/Akt/BCRP and Notch pathways, which are pivotal in cell survival, proliferation, and drug resistance.[6][7] These characteristics make this compound a compound of significant interest for cancer research and drug development.
This document provides detailed application notes and experimental protocols for the use of this compound in a cell culture setting, intended to guide researchers in investigating its biological effects.
Data Presentation
This compound IC50 Values in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound across a range of human cancer cell lines, providing a reference for determining appropriate experimental concentrations.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LoVo | Colon Carcinoma | Not explicitly stated, but effective concentrations for cell cycle arrest are in the nanomolar range. | [4][8] |
| SW620 | Colorectal Adenocarcinoma | More sensitive than LoVo cells to this compound. | [9] |
| K-562 | Chronic Myelogenous Leukemia | GI50: ~2.4 nM | [10] |
| LNCaP | Prostate Carcinoma | GI50: ~2.4 nM | [10] |
| HT-29 | Colorectal Adenocarcinoma | GI50: ~2.4 nM (less sensitive based on TGI and LC50) | [10] |
| DU-145 | Prostate Carcinoma | GI50: ~2.4 nM (less sensitive based on TGI and LC50) | [10] |
| IGROV | Ovarian Carcinoma | GI50: ~2.4 nM (less sensitive based on TGI and LC50) | [10] |
| P-388 | Murine Leukemia | 0.002 µg/mL | [11] |
| A-549 | Lung Carcinoma | 0.002 µg/mL | [11] |
| MEL-28 | Melanoma | 0.002 µg/mL | [11] |
| BON | Carcinoid | Effective at nanomolar concentrations | [7] |
| H727 | Carcinoid | Effective at nanomolar concentrations | [7] |
Note: GI50 is the concentration for 50% growth inhibition.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its application in cell culture.
Caption: this compound's mechanisms of action.
Caption: A typical workflow for this compound experiments.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO.[12] To prepare a stock solution (e.g., 1 mM), calculate the required mass of this compound based on its molecular weight (1157.4 g/mol ).
-
Under sterile conditions, dissolve the weighed this compound powder in the appropriate volume of DMSO to achieve the desired stock concentration.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. When in use, a working solution can be prepared by diluting the stock solution in the appropriate cell culture medium to the final desired concentration.
Cell Culture and Treatment
Materials:
-
Selected cancer cell line (e.g., LoVo, SW620, MCF-7)
-
Complete growth medium appropriate for the cell line (e.g., Ham's F12 for LoVo, Eagle's MEM for MCF-7) supplemented with fetal bovine serum (FBS) and antibiotics.[1][4]
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
This compound stock solution
Protocol:
-
Culture the selected cell line in a humidified incubator at 37°C with 5% CO2.
-
Maintain the cells by passaging them at 80-90% confluency.
-
For experiments, seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction or flow cytometry) at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to attach and resume proliferation for 24 hours.
-
Prepare fresh dilutions of this compound in complete growth medium from the stock solution. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
Materials:
-
Cells seeded and treated in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium.
-
Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by BrdU/DNA Flow Cytometry
Materials:
-
Cells seeded and treated in 6-well plates
-
Bromodeoxyuridine (BrdU)
-
Ethanol (70%, ice-cold)
-
DNase I
-
Anti-BrdU antibody (FITC-conjugated)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Towards the end of the this compound treatment period, pulse-label the cells with BrdU (e.g., 10 µM) for a short period (e.g., 30-60 minutes) to label cells in the S phase.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C.
-
Before staining, wash the fixed cells with PBS.
-
Treat the cells with DNase I to partially denature the DNA and expose the incorporated BrdU.
-
Stain the cells with a FITC-conjugated anti-BrdU antibody.
-
Wash the cells and then stain with a PI solution containing RNase A to label the total DNA content.
-
Analyze the samples using a flow cytometer. The BrdU signal will identify cells in S phase, while the PI signal will determine the cell cycle distribution (G1, S, G2/M).
Western Blot Analysis for Signaling Pathways
Materials:
-
Cells seeded and treated in 6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Notch1, anti-HES1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin to normalize the protein levels.
By following these protocols, researchers can effectively investigate the cellular and molecular effects of this compound, contributing to a deeper understanding of its potential as an anticancer agent.
References
- 1. mcf7.com [mcf7.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. This compound | TargetMol [targetmol.com]
- 4. Clonogenic Assay [en.bio-protocol.org]
- 5. scribd.com [scribd.com]
- 6. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 7. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. flowcytometry-embl.de [flowcytometry-embl.de]
- 10. nationwidechildrens.org [nationwidechildrens.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
Application Notes and Protocols for In Vitro Assays of Thiocoraline Activity
Introduction
Thiocoraline is a microbial natural product, specifically a cyclic thiodepsipeptide, isolated from the marine actinomycete Micromonospora marina.[1][2][3] It has demonstrated potent anti-tumor activity against a range of human cancer cell lines, including lung, colon, breast, and melanoma.[2][4][5] The primary mechanism of action for this compound involves the inhibition of DNA replication.[1][6] It acts as a DNA bisintercalator, binding to DNA and subsequently inhibiting the elongation activity of DNA polymerase α.[5][6][7] This leads to profound perturbations in the cell cycle, characteristically causing an arrest in the G1 phase and a slowing of the S phase progression.[1][6][8] Unlike many other DNA-binding anti-tumor agents, this compound does not induce DNA breakage or inhibit topoisomerase II.[6][7][8]
These application notes provide detailed protocols for key in vitro assays to characterize the biological activity of this compound, intended for researchers in oncology, pharmacology, and drug development.
Cytotoxicity and Antiproliferative Assays
Application Note: The initial step in evaluating the anti-tumor potential of this compound is to determine its cytotoxicity against various cancer cell lines. This helps establish the effective concentration range for subsequent mechanistic studies. The half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) are key parameters derived from these assays. This compound has shown potent activity in the nanomolar to picomolar range against several human cancer cell lines.[9][10]
Data Presentation: Cytotoxicity of this compound
| Cell Line | Assay Type | Value | Reference |
| P-388 (Murine Leukemia) | Cytotoxicity | IC50: 0.002 µg/mL | [11] |
| A-549 (Human Lung Carcinoma) | Cytotoxicity | IC50: 0.002 µg/mL | [11] |
| MEL-28 (Human Melanoma) | Cytotoxicity | IC50: 0.002 µg/mL | [11] |
| HT-29 (Human Colon Adenocarcinoma) | Cytotoxicity | IC50: 0.01 µg/mL | [11] |
| L1210 (Mouse Leukemia) | Cytotoxicity | IC50: 200 pM | [10] |
| Panel of 12 Human Cancer Lines | Growth Inhibition | Median GI50: 2.4±1.7 nM | [10] |
Experimental Protocol: Sulforhodamine B (SRB) Assay
This protocol is adapted from standard cell proliferation assay methodologies.[12]
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 nM to 1 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Fixation: After incubation, gently remove the medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Discard the TCA solution and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly discard the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50/GI50 value.
DNA Binding Assays
Application Note: this compound's activity stems from its ability to bind DNA as a bisintercalator, meaning its two planar chromophore moieties insert between stacked base pairs.[9][13][14] In vitro assays are crucial to confirm this interaction and to identify any sequence specificity. Fluorescence melting studies and DNase I footprinting have shown that this compound can stabilize double-helical DNA and exhibits a preference for certain sequences, such as CpG steps.[13][15]
Experimental Protocol: Fluorescence Melting Assay
This assay measures the increase in a DNA-binding ligand's ability to stabilize the DNA double helix, reflected by an increased melting temperature (Tm).[13]
-
Oligonucleotide Preparation: Synthesize or purchase fluorescently labeled, self-complementary oligonucleotides of a defined sequence.
-
Reaction Mixture: In a microplate suitable for a real-time PCR system, prepare reaction mixtures containing the labeled oligonucleotide (e.g., 200 nM), a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM KCl, pH 7.2), and varying concentrations of this compound.
-
Thermal Denaturation: Place the plate in a real-time thermal cycler. Heat the samples to 95°C for 5 minutes to ensure complete denaturation, then cool slowly to 25°C to allow for annealing.
-
Melting Curve Acquisition: Generate a melting curve by increasing the temperature from 25°C to 95°C in small increments (e.g., 0.5°C per minute), measuring fluorescence at each step. As the DNA melts, the fluorophore and quencher separate, resulting in an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This is determined by finding the peak of the first derivative of the melting curve (-dF/dT). Calculate the change in melting temperature (ΔTm) induced by this compound at each concentration. A significant increase in Tm indicates ligand binding and stabilization of the DNA duplex.
Visualization: this compound DNA Bisintercalation
Caption: this compound bisintercalation into the DNA double helix.
DNA Polymerase α Inhibition Assay
Application Note: The primary molecular target of this compound is DNA polymerase α.[6][7] Its inhibition of this enzyme directly blocks DNA replication, leading to cell cycle arrest. A primer extension assay is a direct method to measure the inhibitory effect of this compound on DNA elongation catalyzed by DNA polymerase α.[6]
Experimental Protocol: Primer Extension Assay
This protocol is based on the methodology described by Erba et al. (1999).[6]
-
Substrate Preparation: Anneal a short primer (e.g., 11-mer) to a longer template oligonucleotide (e.g., 25-mer) by heating at 90°C for 5 minutes followed by slow cooling to room temperature.
-
Reaction Setup: Prepare 10 µL reaction mixtures containing:
-
Annealed primer/template (1 µM)
-
DNA Polymerase α (0.75 units)
-
dNTPs (10 µM) including [α-³²P]dCTP for radiolabeling
-
Reaction Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)
-
Indicated concentrations of this compound or DMSO (vehicle control).
-
-
Incubation: Incubate the samples for 60 minutes at 37°C.
-
Reaction Termination: Stop the reactions by adding EDTA and a loading buffer (e.g., formamide, bromophenol blue).
-
Electrophoresis: Denature the samples by heating and run them on a denaturing 20% polyacrylamide gel to separate the products by size.
-
Detection and Analysis: Dry the gel and expose it to a phosphor screen. Scan the screen using a phosphoimager. Quantify the radioactivity in the bands corresponding to the extended primer. Express the results as a percentage of DNA synthesis compared to the control reaction without this compound.
Cell Cycle Analysis
Application Note: A hallmark of this compound's activity is the induction of a G1 phase cell cycle arrest and a reduction in the rate of S phase progression.[4][6][8] Flow cytometry is the standard method for analyzing the distribution of cells throughout the different phases of the cell cycle based on their DNA content.[16]
Experimental Protocol: Propidium Iodide Staining for Flow Cytometry
-
Cell Culture and Treatment: Plate cells (e.g., LoVo or SW620 human colon cancer cells) and allow them to attach. Treat the cells with an effective concentration of this compound (e.g., determined from cytotoxicity assays) for various time points (e.g., 6, 12, 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at 4°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing:
-
Propidium Iodide (PI) (e.g., 50 µg/mL)
-
RNase A (e.g., 100 µg/mL)
-
Triton X-100 (0.1% v/v) in PBS.
-
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. PI fluoresces when bound to DNA, and the fluorescence intensity is directly proportional to the DNA content.
-
Data Analysis: Generate DNA content histograms. Cells in G0/G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate amount. Quantify the percentage of cells in each phase using cell cycle analysis software. Compare the distribution of treated cells to control cells to identify arrest points.
Visualization: Cell Cycle Analysis Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a new depsipeptide with antitumor activity produced by a marine Micromonospora. I. Taxonomy, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. First Natural Analogs of the Cytotoxic Thiodepsipeptide this compound A from a Marine Verrucosispora sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mode of action of this compound, a natural marine compound with anti-tumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mode of action of this compound, a natural marine compound with anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]
- 13. farmamol.web.uah.es [farmamol.web.uah.es]
- 14. Antitumor activity, X-ray crystal structure, and DNA binding properties of this compound A, a natural bisintercalating thiodepsipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Thiocoraline in Human Colon Cancer Cell Lines LoVo and SW620
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of thiocoraline, a marine-derived depsipeptide, on the human colon adenocarcinoma cell lines LoVo and SW620. This compound is a potent anti-proliferative agent that has been shown to induce significant perturbations in the cell cycle of these cancer cell lines.
Introduction
This compound, originally isolated from the marine actinomycete Micromonospora marina, has demonstrated a broad spectrum of antitumor activity.[1] Its primary mechanism of action involves the inhibition of DNA polymerase α, a key enzyme responsible for the initiation of DNA replication.[1] This inhibition leads to a halt in DNA synthesis, resulting in cell cycle arrest and blockade of cancer cell proliferation.[1] This document outlines the effects of this compound on the LoVo and SW620 colon cancer cell lines and provides detailed protocols for the evaluation of its cytotoxic and cytostatic activities.
Mechanism of Action
This compound's cytotoxic effects stem from its direct inhibition of DNA polymerase α. By targeting this enzyme, this compound prevents the elongation of the nascent DNA strand during replication. This leads to an accumulation of cells in the G1 phase of the cell cycle and a reduction in the progression of cells through the S phase.[1] The resulting G1 arrest is a critical antitumor mechanism, preventing the proliferation of cancer cells.
Data Presentation
The following tables summarize the known and anticipated effects of this compound on LoVo and SW620 cells. Specific quantitative data from dose-response and time-course experiments are essential for a thorough understanding of this compound's activity and should be determined empirically using the provided protocols.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (nM) | Treatment Duration | Assay | Reference |
| LoVo | Data not available; potent in the high nM to high pM range in other cell lines. | 72 hours | Clonogenic Assay | [1] |
| SW620 | Data not available; potent in the high nM to high pM range in other cell lines. | 72 hours | Clonogenic Assay | [1] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| LoVo | Control | Baseline | Baseline | Baseline | [1] |
| This compound (e.g., 0.5 µM, 24h) | Increased | Decreased | No significant change | [1] | |
| SW620 | Control | Baseline | Baseline | Baseline | [1] |
| This compound (e.g., 0.5 µM, 24h) | Increased | Decreased | No significant change | [1] |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Reference |
| LoVo | Control | Baseline | Baseline | Data not available |
| This compound (e.g., 0.5 µM, 48h) | To be determined | To be determined | ||
| SW620 | Control | Baseline | Baseline | Data not available |
| This compound (e.g., 0.5 µM, 48h) | To be determined | To be determined |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on LoVo and SW620 cells.
Cell Culture
LoVo and SW620 cells should be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 1 pM to 10 µM) and add to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Cell Cycle Analysis (BrdU/PI Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.[1]
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat with this compound (e.g., 0.5 µM) for 24 hours.
-
BrdU Labeling: Add BrdU to a final concentration of 10 µM and incubate for 30 minutes.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Denaturation: Centrifuge the fixed cells, resuspend in 2N HCl with 0.5% Triton X-100, and incubate for 30 minutes at room temperature.
-
Neutralization: Add 0.1 M sodium tetraborate (pH 8.5) to neutralize the acid.
-
Staining: Wash the cells and incubate with an anti-BrdU FITC-conjugated antibody for 1 hour.
-
DNA Staining: Wash and resuspend the cells in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Analyze the samples using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for 48 hours.
-
Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples by flow cytometry within one hour. Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Western Blot Analysis
This protocol is to assess the levels of DNA polymerase α and cell cycle-related proteins.
-
Protein Extraction: Treat cells with this compound for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DNA polymerase α, Cyclin D1, Cyclin E, CDK2, CDK4, p21, p27, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Disclaimer
These protocols and application notes are intended for research use only by qualified professionals. The provided concentrations and incubation times are suggestions and may require optimization for specific experimental conditions. It is the responsibility of the user to ensure all safety precautions are taken when handling chemical reagents and cell lines.
References
Application Notes and Protocols for Thiocoraline Studies in P-388, A-549, and MEL-28 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocoraline is a novel thiodepsipeptide, originally isolated from the marine actinomycete Micromonospora marina, that has demonstrated potent antitumor activity. It functions as a DNA bis-intercalator and has been shown to inhibit DNA polymerase alpha, leading to cell cycle arrest and the induction of apoptosis in various cancer cell lines. This document provides detailed protocols for studying the effects of this compound on the P-388 (murine leukemia), A-549 (human lung carcinoma), and MEL-28 (human melanoma) cell lines.
Data Presentation
The cytotoxic activity of this compound against the P-388, A-549, and MEL-28 cell lines has been quantified and is summarized in the table below. This data provides a baseline for designing further mechanistic studies.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| P-388 | Murine Leukemia | 0.002 |
| A-549 | Human Lung Carcinoma | 0.002 |
| MEL-28 | Human Melanoma | 0.002 |
Experimental Protocols
Cell Culture and Maintenance
a) P-388 (Murine Leukemia) Cell Line
-
Growth Medium: ATCC-formulated RPMI-1640 Medium supplemented with 10% fetal bovine serum.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: These are suspension cells. To subculture, aseptically remove a portion of the cell suspension and dispense into a new flask with fresh medium. A 1:3 to 1:10 split is recommended. Medium should be refreshed every 2 to 3 days.
b) A-549 (Human Lung Carcinoma) Cell Line
-
Growth Medium: F-12K Medium supplemented with 10% fetal bovine serum.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: These are adherent cells. When cells reach 80-90% confluency, remove the medium and rinse the cell layer with a 0.25% (w/v) Trypsin- 0.53 mM EDTA solution. After the cells detach, add complete growth medium, aspirate the cells by gently pipetting, and dispense into new flasks. A subcultivation ratio of 1:3 to 1:6 is recommended.
c) MEL-28 (Human Melanoma) Cell Line
-
Growth Medium: Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: These are adherent cells. Follow the same subculturing protocol as for A-549 cells. A subcultivation ratio of 1:3 to 1:8 is recommended.
Cytotoxicity Assays
a) MTT Assay Protocol
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
b) Resazurin Assay Protocol
This assay measures cell viability based on the reduction of the blue dye resazurin to the fluorescent pink resorufin by viable cells.
-
Cell Seeding: Seed cells as described for the MTT assay.
-
Compound Treatment: Treat cells with this compound as described above.
-
Incubation: Incubate for the desired treatment period.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Fluorescence Measurement: Measure fluorescence with an excitation of 560 nm and an emission of 590 nm.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
Apoptosis Assay by Annexin V Staining
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.
-
Cell Treatment: Treat cells with this compound to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Signaling Pathways and Visualizations
While the specific signaling pathways affected by this compound in P-388, A-549, and MEL-28 cells require further investigation, studies in other cancer cell lines suggest potential involvement of the Notch and PI3K/Akt signaling pathways. This compound has been shown to activate the Notch pathway, which can act as a tumor suppressor in some contexts. Conversely, it has also been implicated in mediating drug resistance through the PI3K/Akt/BCRP pathway. Below are generalized diagrams of these pathways and experimental workflows.
Caption: General experimental workflow for evaluating this compound's effects.
Caption: Potential signaling pathways affected by this compound.
Application of Thiocoraline in MCF-7 Breast Cancer Cell Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocoraline, a depsipeptide bisintercalator originally isolated from the marine actinomycete Micromonospora marina, has demonstrated potent antitumor activity against various human cancer cell lines, including MCF-7 breast cancer cells.[1] It exhibits cytotoxicity at nanomolar concentrations and its mechanism of action involves DNA binding and inhibition of DNA polymerase-α activity.[2] This document provides detailed application notes and experimental protocols for the use of this compound in MCF-7 cell research, focusing on its effects on cell viability, signaling pathways, and the development of drug resistance.
Data Presentation
Table 1: In Vitro Efficacy of this compound in MCF-7 Cells
| Compound | Cell Line | Assay | IC50 Value | Exposure Time | Reference |
| This compound | MCF-7 | MTT | 53.8 ± 2.53 nmol/L | 48 h | [1] |
| Doxorubicin | MCF-7 | MTT | 3.983 ± 0.453 µmol/L | 48 h | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects in MCF-7 cells through multiple mechanisms:
-
Cell Cycle Arrest: this compound induces a G1 phase arrest in the cell cycle, thereby inhibiting cell proliferation.[1] It also decreases the rate of S phase progression towards the G2/M phases.[1]
-
Induction of Apoptosis: The growth-inhibitory effects of this compound are mediated by the induction of apoptosis.[1]
-
PI3K/Akt/BCRP Signaling Pathway: Research has shown that this compound can modulate the PI3K/Akt/BCRP signaling pathway.[1] The development of this compound resistance in MCF-7 cells has been associated with the upregulation of Akt phosphorylation and increased expression of the breast cancer resistance protein (BCRP).[1][3] Inhibition of Akt phosphorylation has been shown to enhance the sensitivity of MCF-7 cells to this compound.[1]
Signaling Pathway Diagram
Caption: this compound's impact on the PI3K/Akt/BCRP pathway in MCF-7 cells.
Experimental Protocols
Cell Culture and Maintenance
MCF-7 human breast cancer cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on MCF-7 cells.
Materials:
-
MCF-7 cells
-
This compound (stock solution in DMSO)
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Experimental Workflow for Cell Viability
Caption: Workflow for determining this compound's cytotoxicity using an MTT assay.
Western Blot Analysis for Protein Expression
This protocol is used to analyze the expression levels of proteins involved in the PI3K/Akt signaling pathway.
Materials:
-
MCF-7 cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-BCRP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and control MCF-7 cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Development of this compound-Resistant MCF-7 Cells (MCF-7/T)
This protocol describes the generation of a this compound-resistant cell line to study drug resistance mechanisms.[1]
Procedure:
-
Culture MCF-7 cells in the presence of a low concentration of this compound (e.g., 20 nmol/L).
-
Gradually increase the concentration of this compound in the culture medium in a stepwise manner (e.g., increments of 20 nmol/L) as the cells become confluent and show signs of recovery.
-
Continue this process until the cells can tolerate significantly higher concentrations of this compound (e.g., up to 540 nmol/L).
-
Determine the IC50 value of the resistant cell line (MCF-7/T) to confirm the resistant phenotype.
-
Maintain the MCF-7/T cell line in a medium containing a sub-lethal concentration of this compound (e.g., 0.2 x IC50) to maintain the drug resistance.[1]
Logical Relationship of this compound's Effects
Caption: The interconnected molecular effects of this compound in MCF-7 cells.
Conclusion
This compound is a potent antitumor agent against MCF-7 breast cancer cells, acting through the induction of G1 cell cycle arrest and apoptosis. Its interaction with the PI3K/Akt/BCRP signaling pathway is a critical area of investigation, particularly in the context of acquired drug resistance. The protocols and data presented here provide a framework for further research into the therapeutic potential and resistance mechanisms of this compound in breast cancer.
References
Application Notes and Protocols: Bromodeoxyuridine (BrdU) Assay for Cell Cycle Analysis of Thiocoraline-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocoraline, a natural depsipeptide isolated from the marine actinomycete Micromonospora marina, has demonstrated potent antitumor activity.[1][2] Understanding the mechanism by which this compound exerts its cytotoxic effects is crucial for its development as a potential therapeutic agent. Studies have shown that this compound induces profound perturbations in the cell cycle, primarily by causing a G1 phase arrest and a reduction in the rate of S phase progression.[1] This application note provides a detailed protocol for utilizing the Bromodeoxyuridine (BrdU) assay to analyze the cell cycle distribution of cancer cells treated with this compound, enabling researchers to quantify its effects on cell proliferation. The underlying mechanism of this compound's action is believed to be the inhibition of DNA polymerase alpha, a key enzyme in DNA replication.[1]
Principle of the BrdU Assay
The Bromodeoxyuridine (BrdU) assay is a powerful technique for analyzing cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase of the cell cycle.[3][4][5] Once incorporated, BrdU can be detected using specific antibodies.[3][6] In conjunction with a DNA stain such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD), biparametric flow cytometry can be used to resolve the cell population into G0/G1, S, and G2/M phases of the cell cycle, providing a quantitative measure of the drug's effect on cell cycle progression.[5][6][7]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on the cell cycle of LoVo and SW620 human colon cancer cell lines, as determined by BrdU/DNA biparametric flow cytometric analysis.
Table 1: Effect of this compound on the Cell Cycle Distribution of LoVo Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (24h) | 55 | 35 | 10 |
| This compound (0.1 µg/mL, 24h) | 75 | 15 | 10 |
Data derived from Erba et al., 1999, British Journal of Cancer.[1]
Table 2: Effect of this compound on the Cell Cycle Distribution of SW620 Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (24h) | 60 | 30 | 10 |
| This compound (0.1 µg/mL, 24h) | 80 | 10 | 10 |
Data derived from Erba et al., 1999, British Journal of Cancer.[1]
Experimental Protocols
Materials
-
Human colon cancer cell lines (e.g., LoVo, SW620)[1]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Bromodeoxyuridine (BrdU) labeling solution (10 mM in PBS)[7][8]
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 70% ice-cold ethanol)[9]
-
Denaturation solution (e.g., 2 M HCl)[8]
-
Neutralization solution (e.g., 0.1 M Sodium Borate, pH 8.5)
-
Permeabilization/wash buffer (e.g., PBS with 0.5% Tween 20 and 1% BSA)
-
Anti-BrdU antibody (FITC-conjugated)
-
RNase A solution (100 µg/mL in PBS)[3]
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[3]
-
Flow cytometer
Cell Culture and this compound Treatment
-
Culture LoVo or SW620 cells in complete culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in culture plates at a density that will allow for exponential growth during the experiment.
-
Treat the cells with the desired concentration of this compound (e.g., 0.1 µg/mL) or vehicle control for the desired duration (e.g., 24 hours).[1]
BrdU Labeling
-
Towards the end of the this compound treatment period, add BrdU labeling solution to the culture medium to a final concentration of 10 µM.[8]
-
Incubate the cells for 30-60 minutes at 37°C to allow for BrdU incorporation into newly synthesized DNA.[7][8]
Cell Harvesting and Fixation
-
Harvest the cells by trypsinization.
-
Wash the cells once with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
Staining for BrdU and DNA Content
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Resuspend the cell pellet in 1 mL of 2 M HCl and incubate at room temperature for 30 minutes to denature the DNA.[8]
-
Centrifuge and resuspend the cells in 1 mL of 0.1 M Sodium Borate buffer (pH 8.5) to neutralize the acid.
-
Wash the cells once with permeabilization/wash buffer.
-
Resuspend the cells in 100 µL of permeabilization/wash buffer containing the FITC-conjugated anti-BrdU antibody at the manufacturer's recommended dilution.
-
Incubate for 60 minutes at room temperature in the dark.
-
Wash the cells once with permeabilization/wash buffer.
-
Resuspend the cells in 1 mL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.[3]
-
Incubate for 30 minutes at room temperature in the dark.
Flow Cytometry Analysis
-
Analyze the stained cells on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Create a bivariate dot plot of FITC-BrdU (logarithmic scale) versus PI-DNA content (linear scale).
-
Gate the cell populations corresponding to G0/G1 (BrdU-negative, 2n DNA), S (BrdU-positive), and G2/M (BrdU-negative, 4n DNA) phases to determine the percentage of cells in each phase.
Mandatory Visualization
Caption: this compound's mechanism of action on the cell cycle.
Caption: Experimental workflow for BrdU assay cell cycle analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 4. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Bivariate Cell Cycle Assay (BrdU/PI) - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. nationwidechildrens.org [nationwidechildrens.org]
Application Notes and Protocols: Determining the Long-Term Effects of Thiocoraline Using a Clonogenicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocoraline, a natural depsipeptide isolated from the marine actinomycete Micromonospora marina, has demonstrated potent anti-tumor activity against a range of cancer cell lines.[1][2] Its primary mechanism of action involves the inhibition of DNA polymerase alpha, which leads to a halt in DNA replication and elongation.[3][4] This disruption of DNA synthesis ultimately causes an arrest in the G1 phase of the cell cycle and a reduction in the progression of cells through the S phase.[1][3][4] Furthermore, emerging research has indicated that this compound can also modulate critical signaling pathways, including the activation of the Notch pathway, which can act as a tumor suppressor in certain cancers.[5][6] In some contexts, it has also been linked to the PI3K/Akt/BCRP signaling pathway, potentially mediating drug resistance.[7]
The clonogenic assay, or colony formation assay, is a well-established in vitro method for assessing the long-term survival and proliferative capacity of single cells after exposure to cytotoxic agents.[8][9] This application note provides a detailed protocol for utilizing a clonogenicity assay to determine the long-term effects of this compound on cancer cells.
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the clonogenic survival of LoVo and SW620 human colon cancer cell lines after 24 hours of treatment, as reported by Erba et al., 1999.[3]
| Cell Line | This compound Concentration (ng/mL) | Survival Fraction (%) |
| LoVo | 0.1 | ~80 |
| 1 | ~40 | |
| 10 | ~5 | |
| 100 | <1 | |
| SW620 | 0.1 | ~90 |
| 1 | ~60 | |
| 10 | ~10 | |
| 100 | <1 |
Experimental Protocols
Materials
-
Cancer cell lines of interest (e.g., LoVo, SW620, or other relevant lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well cell culture plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Fixation solution (e.g., 1:7 acetic acid/methanol)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Incubator (37°C, 5% CO2)
-
Stereomicroscope or colony counter
Protocol for Clonogenicity Assay
-
Cell Preparation:
-
Culture the selected cancer cell lines in complete medium until they reach approximately 80% confluency.
-
Harvest the cells by washing with PBS, followed by trypsinization to obtain a single-cell suspension.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count to determine the cell concentration.
-
-
Cell Seeding:
-
Based on the plating efficiency of the cell line (predetermined in a preliminary experiment), calculate the number of cells to be seeded in 6-well plates to yield approximately 50-100 colonies per well in the control group.
-
Seed the calculated number of cells into each well of the 6-well plates and allow them to adhere overnight in the incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 ng/mL). Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., 24 hours).
-
-
Colony Formation:
-
After the treatment period, remove the medium containing this compound.
-
Wash the cells gently with PBS.
-
Add fresh, drug-free complete medium to each well.
-
Return the plates to the incubator and allow the cells to grow for 10-14 days, or until visible colonies are formed in the control wells. It is advisable to change the medium every 2-3 days.
-
-
Fixation and Staining:
-
Once the colonies are of a sufficient size (at least 50 cells), remove the medium and gently wash the wells with PBS.
-
Add the fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and add the crystal violet staining solution to each well, ensuring the entire surface is covered.
-
Incubate for 15-30 minutes at room temperature.
-
Carefully remove the staining solution and wash the wells with tap water until the excess stain is removed.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies (containing ≥50 cells) in each well using a stereomicroscope or an automated colony counter.
-
Calculate the Plating Efficiency (PE) for the control group:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
-
Calculate the Surviving Fraction (SF) for each this compound concentration:
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
-
Visualizations
Caption: Experimental workflow for the clonogenicity assay.
Caption: this compound's mechanism of action on DNA replication.
Caption: Signaling pathways modulated by this compound.
References
- 1. Mode of action of this compound, a natural marine compound with anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mode of action of this compound, a natural marine compound with anti-tumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound activates the Notch pathway in carcinoids and reduces tumor progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound alters neuroendocrine phenotype and activates the Notch pathway in MTC-TT cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the poor solubility of Thiocoraline for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of Thiocoraline during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is a natural depsipeptide with potent anti-tumor activity. Its mechanism of action involves the inhibition of DNA polymerase alpha and the activation of the Notch signaling pathway.[1][2] However, this compound is characterized by poor aqueous solubility, which presents a significant challenge for its use in in vitro assays, potentially leading to precipitation in cell culture media and inaccurate experimental results.[3]
Q2: What solvents are recommended for dissolving this compound?
This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions for in vitro studies. It is also reported to be soluble in dichloromethane, ethanol, and methanol.[4]
Q3: What is the recommended starting concentration for a this compound stock solution in DMSO?
Q4: What is the maximum permissible concentration of DMSO in my cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with many protocols recommending keeping it below 0.1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q5: My this compound precipitates when I add it to the cell culture medium. What can I do?
Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. Please refer to the Troubleshooting Guide below for detailed steps to address this issue.
Q6: Are there alternative formulation strategies to improve this compound's solubility for in vitro and in vivo studies?
Yes, research has shown that formulating this compound with polymeric micelles can overcome its solubility issues, particularly for in vivo applications.[5] This approach encapsulates the hydrophobic drug within the core of the micelles, allowing for its dispersion in aqueous environments. While primarily developed for in vivo use, this strategy could potentially be adapted for specific in vitro experiments where sustained release or higher concentrations are required.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your in vitro experiments.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | 1. Ensure you are using a sufficient volume of DMSO to prepare your desired stock concentration.2. Vortex the solution vigorously for 1-2 minutes.3. Gentle warming in a 37°C water bath can aid dissolution. Ensure the vial is tightly capped. |
| A precipitate forms immediately upon adding the DMSO stock solution to the cell culture medium. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | 1. Reduce the final concentration of this compound: Perform a dose-response experiment to determine the optimal, non-precipitating concentration range for your cell line.2. Increase the final DMSO concentration (with caution): If your cells can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.2%) may help keep the compound in solution. Always include a vehicle control with the matching DMSO concentration.3. Use pre-warmed medium: Adding the DMSO stock to cell culture medium that has been pre-warmed to 37°C can sometimes prevent immediate precipitation.4. Rapid mixing: Add the this compound stock solution to the medium while gently vortexing or swirling the tube to ensure rapid and even dispersion. |
| The cell culture medium becomes cloudy or shows a precipitate after a few hours of incubation. | Delayed precipitation of this compound over time. Instability of the compound in aqueous solution. | 1. Check for signs of contamination: Rule out bacterial or fungal contamination, which can also cause turbidity.2. Lower the working concentration: The compound may be slowly coming out of solution. Using a lower concentration might resolve the issue.3. Reduce incubation time: If the experimental design allows, consider reducing the incubation time with this compound.4. Consider alternative formulations: For longer-term experiments, exploring formulations with solubility enhancers like cyclodextrins or adapting polymeric micelle formulations for in vitro use could be an advanced strategy. |
| Inconsistent results between experiments. | Inaccurate pipetting of viscous DMSO stock. Degradation of this compound in stock solution. | 1. Use positive displacement pipettes: For accurate pipetting of small volumes of viscous DMSO, consider using positive displacement pipettes.2. Proper stock solution storage: Aliquot the this compound stock solution into single-use vials and store them at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molar Mass: 1157.39 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 1.157 mg of this compound. Calculation: 10 mmol/L * 1 L/1000 mL * 1157.39 g/mol * 1000 mg/g = 11.57 mg/mL. For 1 mL, you need 1.157 mg.
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile amber microcentrifuge tube.
-
Add DMSO: Add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for a few minutes to aid dissolution.
-
Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use sterile amber vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Polymeric Micelle Formulation of this compound (General Method)
This protocol provides a general method for encapsulating a hydrophobic drug like this compound into polymeric micelles using the dialysis method. The specific block copolymer and drug-to-polymer ratio may need to be optimized.
Materials:
-
This compound
-
Amphiphilic block copolymer (e.g., Pluronics like F-68, or other suitable copolymers)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Dialysis membrane (with an appropriate molecular weight cut-off, e.g., 3.5 kDa)
-
Stir plate and stir bar
-
Lyophilizer (optional)
Procedure:
-
Dissolve the copolymer and drug: Dissolve a specific amount of the chosen block copolymer and this compound in a minimal amount of DMSO. The drug-to-polymer ratio will need to be optimized, but a starting point could be 1:10 (w/w).
-
Initiate micelle formation: Slowly add deionized water dropwise to the DMSO solution while stirring. This will cause the hydrophobic parts of the copolymer to encapsulate the this compound, forming micelles.
-
Dialysis: Transfer the solution to a dialysis bag and dialyze against a large volume of deionized water for 24-48 hours, with several changes of water. This step removes the DMSO and any un-encapsulated drug.
-
Characterization and Storage: The resulting aqueous solution of this compound-loaded micelles can be characterized for size, drug loading, and encapsulation efficiency. For long-term storage, the solution can be lyophilized to obtain a powder that can be reconstituted in water or buffer.[6][7]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of DNA Polymerase α by this compound.
Caption: Activation of the Notch Signaling Pathway by this compound.
Caption: General Experimental Workflow for In Vitro Studies with this compound.
References
- 1. This compound activates the Notch pathway in carcinoids and reduces tumor progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound activates the Notch pathway in carcinoids and reduces tumor progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of Two Types of Polymeric Micelles Based on Poly(β-L-Malic Acid) for Antitumor Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and optimization of polymeric micelles as an oral drug delivery system for deferoxamine mesylate: in vitro and ex vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thiocoraline Concentration for Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiocoraline in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural thiodepsipeptide with potent antitumor activity.[1][2] Its primary mechanisms of action include the inhibition of DNA polymerase alpha, which leads to an arrest in the G1 phase of the cell cycle and a decrease in the rate of S phase progression.[1][3] Additionally, this compound has been shown to activate the Notch signaling pathway in certain cancer cell lines.[1]
Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?
Based on reported IC50 values, a typical starting concentration range for this compound is in the low nanomolar to micromolar range. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal range for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
This compound is a hydrophobic molecule. It is recommended to dissolve it in a small amount of a suitable organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Further dilutions should be made in cell culture medium to achieve the desired final concentrations for your assay. Always ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
Q4: For how long should I expose cells to this compound in a cytotoxicity assay?
The incubation time can vary depending on the cell line and the specific research question. Common incubation times for cytotoxicity assays range from 24 to 72 hours.[4] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal exposure time for observing a significant cytotoxic effect.
Q5: Which cytotoxicity assay method is most suitable for this compound?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used and suitable method for assessing the cytotoxicity of this compound. Other colorimetric, fluorometric, or luminescence-based assays that measure cell viability or cytotoxicity, such as XTT, WST-1, or LDH release assays, can also be used. The choice of assay may depend on the specific cell line and available laboratory equipment.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between different cancer cell lines and experimental conditions. The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Assay Method | Reference |
| LoVo | Colon Adenocarcinoma | Not specified, but SW620 is more sensitive | Not specified | Not specified | [1] |
| SW620 | Colorectal Adenocarcinoma | Not specified, but more sensitive than LoVo | Not specified | Not specified | [1] |
| K-562 | Chronic Myelogenous Leukemia | GI50: 2.4 ± 1.7 | Not specified | Not specified | [5] |
| LNCaP | Prostate Carcinoma | GI50: 2.4 ± 1.7 | Not specified | Not specified | [5] |
| HT-29 | Colorectal Adenocarcinoma | GI50: 2.4 ± 1.7 | Not specified | Not specified | [5] |
| DU-145 | Prostate Carcinoma | GI50: 2.4 ± 1.7 | Not specified | Not specified | [5] |
| IGROV | Ovarian Carcinoma | GI50: 2.4 ± 1.7 | Not specified | Not specified | [5] |
| LoVo-Dox | Doxorubicin-resistant Colon Adenocarcinoma | 87-fold increase in GI50 compared to median | Not specified | Not specified | [5] |
| A549 | Lung Carcinoma | Not specified | Not specified | Not specified | [1] |
| MCF-7 | Breast Adenocarcinoma | Not specified | Not specified | Not specified | [1] |
| MEL-28 | Melanoma | Not specified | Not specified | Not specified | [1] |
Note: GI50 refers to the concentration causing 50% growth inhibition.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a detailed methodology for determining the cytotoxicity of this compound using the MTT assay.
Materials:
-
This compound
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.1 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-30 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure thorough mixing of the cell suspension before seeding.- Use a multichannel pipette for better consistency.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Low signal or low absorbance values | - Low cell number- Insufficient incubation time with MTT- Cell death in control wells | - Optimize cell seeding density.- Increase the incubation time with MTT (up to 4 hours).- Check the health and viability of the cells before starting the experiment. |
| High background in control wells | - Contamination of the cell culture or reagents- High metabolic activity of cells leading to rapid medium acidification | - Use sterile techniques and check for contamination.- Ensure the pH of the culture medium is stable. |
| Precipitation of this compound in the culture medium | - Poor solubility of the compound at the tested concentrations- High final concentration of the organic solvent (e.g., DMSO) | - Prepare fresh dilutions of this compound for each experiment.- Ensure the final DMSO concentration is below the cytotoxic level for the specific cell line (typically ≤ 0.5%).- Consider using a different solvent or a solubilizing agent if solubility remains an issue. |
| Unexpected dose-response curve (e.g., non-sigmoidal) | - Compound instability in the culture medium- Off-target effects of the compound | - Assess the stability of this compound in the culture medium over the incubation period.[6] Depsipeptides can be susceptible to degradation.[7]- Investigate potential off-target effects through further molecular studies. |
Visualizations
Caption: Experimental workflow for a standard cytotoxicity assay.
Caption: Simplified signaling pathways affected by this compound.
Caption: Troubleshooting decision tree for cytotoxicity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel depsipeptide with antitumor activity produced by a marine Micromonospora. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. farmamol.web.uah.es [farmamol.web.uah.es]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. In vitro characterization of the biotransformation of this compound, a novel marine anti-cancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of depsipeptides, or Depsi: The peptides with varied generations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Thiocoraline Bioavailability In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of the potent anti-tumor agent, Thiocoraline.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments aimed at improving this compound's in vivo efficacy.
Q1: Why is the observed in vivo anti-tumor effect of my synthesized this compound lower than expected based on in vitro potency?
A1: The discrepancy between in vitro and in vivo results for this compound is often attributed to its poor pharmacokinetic profile. Key contributing factors include:
-
Low Aqueous Solubility: this compound is a hydrophobic molecule, leading to poor dissolution and absorption in the gastrointestinal tract and limited distribution in the bloodstream.
-
Rapid Metabolism: In vitro studies have shown that this compound is significantly metabolized by cytochrome P450 enzymes, particularly CYP3A4, in the liver and plasma. This rapid breakdown reduces the amount of active drug reaching the tumor site.
Q2: My this compound formulation appears unstable and precipitates out of solution. How can I improve its solubility for in vivo administration?
A2: Precipitation is a common issue due to this compound's low solubility. To address this, consider the following formulation strategies:
-
Polymeric Micelles: Encapsulating this compound within the hydrophobic core of polymeric micelles can significantly enhance its aqueous solubility and stability. A formulation using 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (mPEG-DSPE) has been successfully used for in vivo studies.
-
Nanoparticle Formulations: While specific protocols for this compound are not widely published, nanoparticle formulations have been developed to improve the solubility and in vivo efficacy of other poorly soluble drugs.
-
Solid Dispersions: Creating a solid dispersion of this compound in a water-soluble carrier can improve its dissolution rate.
-
Synthesis of Analogues: Chemical modification of the this compound structure to include more soluble moieties is another approach, though this may alter its biological activity.
Q3: How can I overcome the rapid metabolism of this compound in vivo?
A3: Encapsulation strategies can also protect this compound from metabolic enzymes.
-
Stealth Liposomes or Micelles: The polyethylene glycol (PEG) shell of these nanocarriers can shield the encapsulated this compound from recognition and degradation by metabolic enzymes in the plasma and liver, thereby prolonging its circulation time.
Q4: I am not observing significant tumor growth inhibition in my xenograft model despite using a formulated version of this compound. What could be the issue?
A4: Several factors could contribute to a lack of efficacy in vivo:
-
Suboptimal Formulation: The drug loading, encapsulation efficiency, size, and stability of your formulation are critical. Inefficient encapsulation or premature drug release can lead to low bioavailability. Refer to the detailed experimental protocols for guidance.
-
Inappropriate Dosing Regimen: The dose and frequency of administration may need to be optimized for the formulated drug.
-
Tumor Model Characteristics: The specific xenograft model, including the tumor cell line and its location, can influence drug delivery and efficacy.
Quantitative Data Summary
While specific pharmacokinetic data on the bioavailability enhancement of formulated this compound is limited in the public domain, the following table summarizes the in vivo efficacy of a polymeric micelle formulation as reported in a key study.
| Formulation | Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| This compound-loaded mPEG-DSPE micelles | Nude mice with BON carcinoid xenografts | Carcinoid Tumor | 1 mg/kg, intraperitoneally, every other day for 21 days | Significantly slowed tumor progression compared to vehicle control. | Wyche et al., 2014 |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Micelles
This protocol is adapted from the method described by Wyche et al. (2014) for the preparation of this compound-loaded mPEG-DSPE micelles.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (mPEG-DSPE)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
0.22 µm syringe filter
Procedure:
-
Dissolution: Dissolve this compound and mPEG-DSPE in chloroform at a 1:10 weight ratio (this compound:mPEG-DSPE) in a round-bottom flask.
-
Film Formation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydration: Hydrate the film with PBS (pH 7.4) by rotating the flask in a water bath at 60°C for 30 minutes. The final concentration of the polymer should be determined based on the desired this compound concentration.
-
Sonication: Sonicate the resulting suspension in a bath sonicator for 5-10 minutes until the solution is clear, indicating the formation of micelles.
-
Sterilization: Sterilize the micelle solution by passing it through a 0.22 µm syringe filter.
-
Characterization (Recommended):
-
Particle Size and Polydispersity Index (PDI): Determine using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency and Drug Loading: Quantify the amount of encapsulated this compound using a suitable analytical method like HPLC after separating the free drug from the micelles (e.g., via ultracentrifugation or size exclusion chromatography).
-
Visualizations
Caption: Workflow for preparing and evaluating this compound polymeric micelles.
Caption: How polymeric micelles enhance this compound's in vivo bioavailability.
Best practices for long-term storage of Thiocoraline stocks
Welcome to the Technical Support Center for Thiocoraline. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for the long-term storage and use of this compound stocks. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound powder?
For long-term stability, this compound in its powdered form should be stored at -20°C. Under these conditions, it is stable for up to three years.[1]
Q2: How should I store this compound once it is in a solvent?
This compound stock solutions should be stored at -80°C. When stored properly at this temperature, the solution is stable for up to one year.[1] To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: In which solvents is this compound soluble?
This compound is soluble in several common laboratory solvents. These include:
Q4: What is the recommended concentration for preparing a this compound stock solution?
A common practice is to prepare a 1 mM stock solution of this compound in DMSO.[3] The exact concentration may vary depending on the specific experimental requirements.
Troubleshooting Guides
Problem: My this compound solution has precipitated after being stored or diluted.
Possible Causes and Solutions:
-
Temperature Fluctuations: Repeated freeze-thaw cycles can lead to precipitation.
-
Solution: Aliquot your stock solution into single-use vials to avoid repeated temperature changes. When thawing an aliquot, allow it to come to room temperature slowly before use.
-
-
Solvent Evaporation: If the storage container is not sealed properly, the solvent can evaporate, leading to an increase in concentration and subsequent precipitation.
-
Solution: Ensure that the vials are tightly sealed. Using vials with secure caps can help prevent evaporation.
-
-
Low Solubility in Working Buffer: this compound has low solubility in aqueous solutions.[4] Diluting a concentrated DMSO stock directly into an aqueous buffer can cause it to precipitate.
-
Solution: When preparing working solutions, it is advisable to add the this compound stock solution to the buffer with vigorous vortexing. The final concentration of DMSO in the working solution should be kept as low as possible, ideally 2% or less, to maintain solubility and minimize solvent effects on the experiment.[3] If precipitation persists, consider a serial dilution approach.
-
Problem: I am observing a loss of this compound activity in my experiments.
Possible Causes and Solutions:
-
Improper Storage: Storing this compound solutions at temperatures warmer than -80°C or for longer than the recommended one-year period can lead to degradation.
-
Solution: Always store this compound stock solutions at -80°C and use them within one year of preparation. Ensure that the freezer is maintaining the correct temperature.
-
-
Multiple Freeze-Thaw Cycles: As with precipitation, repeated freezing and thawing can degrade the compound.
-
Solution: Prepare single-use aliquots of your stock solution to maintain its integrity.
-
-
Contamination of Stock Solution: Introduction of water or other contaminants into the stock solution can lead to hydrolysis or other forms of degradation.
-
Solution: Use high-purity, anhydrous solvents for preparing stock solutions. Always use sterile pipette tips when handling the stock solution to prevent microbial or chemical contamination.
-
Data Presentation
Table 1: Long-Term Storage Recommendations for this compound
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | Up to 3 years |
| Solvent | -80°C | Up to 1 year |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | Soluble |
| Dichloromethane | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (1 mM in DMSO)
Materials:
-
This compound powder (Molecular Weight: 1157.39 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Preparation: Perform all steps in a clean and dry environment, such as a laminar flow hood, to minimize contamination.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For a 1 mM stock solution, you will need 1.157 mg of this compound per 1 mL of DMSO.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into sterile, single-use microcentrifuge tubes or cryovials.
-
Storage: Store the aliquots at -80°C.
Protocol 2: DNA Polymerase Alpha Inhibition Assay
This protocol is a general guideline for assessing the inhibitory effect of this compound on DNA polymerase alpha activity.
Materials:
-
Recombinant human DNA polymerase alpha
-
Activated calf thymus DNA (as template-primer)
-
Deoxynucleotide triphosphates (dNTPs), including [³H]dGTP
-
Reaction buffer (e.g., Tris-HCl buffer containing MgCl₂, KCl, and dithiothreitol)
-
This compound working solutions (prepared by diluting the stock solution in the reaction buffer)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, activated calf thymus DNA, dNTPs (with [³H]dGTP), and the desired concentration of this compound or vehicle control (DMSO).
-
Enzyme Addition: Initiate the reaction by adding the recombinant human DNA polymerase alpha to the mixture.
-
Incubation: Incubate the reaction at 37°C for a specified period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding cold trichloroacetic acid (TCA).
-
Precipitation: Allow the DNA to precipitate on ice.
-
Filtration: Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Washing: Wash the filters with cold TCA and then with ethanol to remove unincorporated nucleotides.
-
Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter. The amount of incorporated [³H]dGTP is proportional to the DNA polymerase alpha activity.
-
Data Analysis: Compare the radioactivity counts of the this compound-treated samples to the vehicle control to determine the percentage of inhibition.
Visualizations
Caption: Workflow for the preparation of this compound stock solution.
Caption: Signaling pathways affected by this compound.
References
Validation & Comparative
A Comparative Guide to Thiocoraline and Echinomycin: Unraveling the Nuances of DNA Bisintercalators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of thiocoraline and echinomycin, two potent DNA bisintercalating agents with significant antitumor activity. By presenting experimental data, detailed methodologies, and visual representations of their mechanisms and relevant signaling pathways, this document aims to equip researchers with the critical information needed to evaluate and select the appropriate compound for their specific research or drug development endeavors.
At a Glance: Key Differences and Similarities
| Feature | This compound | Echinomycin |
| Chemical Class | Thiodepsipeptide | Quinoxaline |
| Mechanism of Action | DNA Bisintercalator, inhibits DNA polymerase alpha | DNA Bisintercalator, inhibits RNA synthesis, inhibits HIF-1α |
| DNA Binding Preference | CpG steps | CpG steps |
| Primary Signaling Pathway Interactions | Notch, PI3K/Akt | HIF-1α |
| Reported Antitumor Activity | Potent against various solid tumors | Potent against leukemias and solid tumors |
Chemical Structures
The distinct chemical architectures of this compound and echinomycin underpin their unique biological activities.
This compound is a cyclic thiodepsipeptide, characterized by the presence of both peptide and ester bonds, as well as a disulfide bridge.[1] Its planar quinoline chromophores are responsible for intercalation into the DNA double helix.
Echinomycin , a member of the quinoxaline family of antibiotics, features two quinoxaline rings attached to a cyclic octapeptide core.[2] This structure facilitates its bifunctional intercalation into DNA.
Mechanism of Action: DNA Bisintercalation and Beyond
Both this compound and echinomycin exert their cytotoxic effects primarily by binding to DNA via bisintercalation, a process where their two planar aromatic ring systems insert between adjacent DNA base pairs, effectively creating a "molecular staple" that distorts the DNA helix. This interaction physically obstructs the progression of enzymes involved in DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3]
While both compounds show a preference for binding to CpG dinucleotide steps within the DNA sequence, their downstream cellular effects diverge.[4][5]
This compound has been shown to be a potent inhibitor of DNA polymerase alpha, a key enzyme in DNA replication. This inhibition is a direct consequence of its DNA binding, which creates a physical barrier to the polymerase.
Echinomycin , in addition to inhibiting RNA synthesis by blocking transcription, is a well-documented and potent inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[4][6] HIF-1α is a critical transcription factor in cellular adaptation to hypoxia and is often overexpressed in tumors, promoting angiogenesis and metastasis. Echinomycin inhibits the binding of HIF-1α to its target DNA sequences.[6][7]
Caption: Mechanism of Action for this compound and Echinomycin.
Signaling Pathway Interactions
Beyond their direct interaction with DNA, this compound and echinomycin modulate distinct intracellular signaling pathways.
This compound: Notch and PI3K/Akt Pathways
Recent studies have revealed that this compound can activate the Notch signaling pathway in certain cancer cells.[8][9] The Notch pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in many cancers. This compound-induced Notch activation can lead to cell cycle arrest and reduced tumor progression.
Additionally, this compound has been shown to mediate drug resistance through the PI3K/Akt/BCRP signaling pathway .[10] Understanding this interaction is crucial for predicting and potentially overcoming resistance mechanisms.
Caption: Signaling Pathways Modulated by this compound.
Echinomycin: HIF-1α Pathway
Echinomycin's most well-characterized signaling interaction is with the HIF-1α pathway .[11] Under hypoxic conditions typical of the tumor microenvironment, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. Echinomycin disrupts this process by preventing HIF-1α from binding to its DNA targets, thereby inhibiting these pro-tumorigenic processes.[6][7]
Caption: Echinomycin's Inhibition of the HIF-1α Signaling Pathway.
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound and echinomycin from various studies. Direct comparison should be made with caution due to variations in experimental conditions across different studies.
Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | This compound IC50 (nM) | Echinomycin IC50 (nM) | Reference |
| Leukemia | |||
| K-562 | 2.2 | - | [12] |
| Colon Cancer | |||
| HT-29 | 3.4 | - | [12] |
| LoVo | 1.8 | - | [12] |
| Prostate Cancer | |||
| DU-145 | 4.3 | - | [12] |
| LNCaP | 0.8 | - | [12] |
| Ovarian Cancer | |||
| IGROV | 4.1 | - | [12] |
| Breast Cancer | |||
| SK-BR-3 | 2.2 | - | [12] |
| Melanoma | |||
| SK-MEL-28 | 2.0 | - | [12] |
| Glioblastoma | |||
| U-87 MG | - | 0.5 ± 0.1 | [8] |
Note: A comprehensive side-by-side comparison of IC50 values in the same panel of cell lines is limited in the current literature.
DNA Binding Affinity (Kd Values)
The dissociation constant (Kd) is a measure of the affinity between a ligand and a protein; a lower Kd indicates a higher binding affinity.
| DNA Sequence/Method | This compound Kd (nM) | Echinomycin Kd (M) | Reference |
| Various (Fluorescence Polarization) | - | 2.24 - 3.69 x 10⁻⁶ | [4] |
| Herring Sperm DNA (Calorimetry) | - | 5.0 x 10⁵ (Binding Constant) | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare DNA bisintercalators like this compound and echinomycin.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and Echinomycin stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and echinomycin in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for a standard MTT cytotoxicity assay.
DNase I Footprinting Assay
This technique identifies the specific DNA sequences where the compounds bind.
Materials:
-
DNA fragment of interest, end-labeled with a radioactive or fluorescent tag
-
This compound and Echinomycin
-
DNase I
-
DNase I digestion buffer
-
Stop solution (containing EDTA)
-
Denaturing polyacrylamide gel
-
Autoradiography film or fluorescence scanner
Procedure:
-
DNA-Ligand Binding: Incubate the end-labeled DNA fragment with increasing concentrations of this compound or echinomycin in a binding buffer for 30 minutes at room temperature to allow binding equilibrium to be reached.
-
DNase I Digestion: Add a pre-determined, limiting amount of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) to achieve partial DNA cleavage.
-
Reaction Termination: Stop the digestion by adding an excess of stop solution.
-
DNA Purification: Purify the DNA fragments from the reaction mixture.
-
Gel Electrophoresis: Separate the DNA fragments on a high-resolution denaturing polyacrylamide gel.
-
Visualization: Visualize the DNA fragments by autoradiography or fluorescence scanning. The region where the compound is bound will be protected from DNase I cleavage, resulting in a "footprint" (a gap in the ladder of DNA fragments) on the gel.
Caption: Workflow for a DNase I footprinting experiment.
Fluorescence Melting Assay (FMA)
This assay measures the increase in the melting temperature (Tm) of a DNA duplex upon ligand binding, which is indicative of the binding affinity.
Materials:
-
Short, specific DNA oligonucleotides (often hairpin-forming)
-
Fluorescent DNA intercalating dye (e.g., SYBR Green) or fluorescently labeled DNA
-
This compound and Echinomycin
-
Real-time PCR instrument or a fluorometer with temperature control
-
Appropriate buffer (e.g., phosphate buffer)
Procedure:
-
Sample Preparation: In a microplate or PCR tubes, mix the DNA oligonucleotide, the fluorescent dye (if used), and varying concentrations of this compound or echinomycin in the buffer.
-
Melting Curve Program: Place the samples in the instrument and run a melting curve program. This typically involves heating the samples to denature the DNA, followed by a slow cooling to allow annealing, and then a gradual increase in temperature while monitoring fluorescence.
-
Data Acquisition: The instrument records the fluorescence intensity as a function of temperature. As the DNA melts (denatures), the fluorescence of the intercalating dye decreases.
-
Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This is typically determined by finding the peak of the first derivative of the melting curve.
-
Data Analysis: The change in Tm (ΔTm) in the presence of the compound compared to the DNA alone is calculated. A larger ΔTm indicates stronger binding and stabilization of the DNA duplex.
References
- 1. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 2. Echinomycin binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Energetics of echinomycin binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. DNase I footprinting [gene.mie-u.ac.jp]
- 12. farmamol.web.uah.es [farmamol.web.uah.es]
A Comparative Analysis of Thiocoraline and Triostin A: DNA Binding Affinity and Sequence Specificity
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of small molecules with DNA is paramount for the design of effective therapeutics. This guide provides a detailed comparison of the DNA binding affinities of two natural bisintercalating depsipeptides: thiocoraline and triostin A. We present quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and downstream effects to facilitate a comprehensive understanding of their mechanisms of action.
Executive Summary
Data Presentation: Quantitative Comparison of DNA Binding Properties
| Parameter | This compound | Triostin A | Reference(s) |
| Binding Affinity (Kd) | 77 ± 13 nM | Not directly reported; an association constant of ~6 x 10^6 M-1 (translating to a Kd in the sub-micromolar range) has been reported for its analogue, TANDEM. | [1] |
| Binding Mode | Bisintercalation | Bisintercalation | [2][3][4] |
| Primary Sequence Preference | CpG steps | CpG steps and potentially AT-rich sequences | [2][3][4][5] |
| Binding Site Size | ~4 base pairs | Minimum of 6 base pairs | [5] |
Experimental Protocols
DNase I Footprinting Assay
This technique is employed to determine the specific DNA sequences to which this compound and triostin A bind. The principle lies in the ability of the bound ligand to protect the DNA from cleavage by the DNase I enzyme.
Methodology:
-
DNA Probe Preparation: A DNA fragment of interest (typically 100-200 base pairs) is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of this compound or triostin A in a suitable binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂) for a sufficient time to reach binding equilibrium (typically 30 minutes to several hours at room temperature or 37°C).
-
DNase I Digestion: A carefully titrated amount of DNase I is added to the reaction mixture to induce partial cleavage of the DNA. The reaction is allowed to proceed for a short period (e.g., 1-2 minutes) and then stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a denaturant.
-
Gel Electrophoresis: The DNA fragments are denatured and separated by size using denaturing polyacrylamide gel electrophoresis.
-
Visualization: The gel is dried and the DNA fragments are visualized by autoradiography (for radioactive labels) or fluorescence imaging.
-
Data Analysis: The regions where the ligand was bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to a control lane with no ligand. The precise location of the binding site is determined by running a sequencing ladder of the same DNA fragment alongside the footprinting reactions.
Fluorescence Melting Temperature (Tm) Assay
This assay measures the increase in the melting temperature of a double-stranded DNA oligonucleotide upon ligand binding, which is an indicator of the binding affinity and stabilization of the DNA duplex.
Methodology:
-
Oligonucleotide Design: Short, complementary DNA oligonucleotides (typically 20-30 base pairs) containing the putative binding sequence are synthesized. One strand is labeled with a fluorescent reporter dye (e.g., FAM) and the other with a quencher dye (e.g., TAMRA). In the double-stranded state, the quencher is in close proximity to the fluorophore, resulting in low fluorescence.
-
Reaction Setup: The fluorescently labeled oligonucleotide duplex is mixed with varying concentrations of this compound or triostin A in a buffer solution within a real-time PCR instrument.
-
Thermal Denaturation: The temperature is gradually increased, and the fluorescence intensity is monitored in real-time. As the DNA melts and the strands separate, the fluorophore and quencher are no longer in proximity, leading to an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the DNA is denatured, which corresponds to the inflection point of the fluorescence versus temperature curve. The change in melting temperature (ΔTm) in the presence of the ligand compared to the DNA alone is calculated. A larger ΔTm indicates stronger binding and greater stabilization of the DNA duplex. By plotting ΔTm against the ligand concentration, a binding curve can be generated to estimate the binding affinity.
Single-Molecule DNA Stretching and Unzipping Assay
These advanced techniques provide direct measurement of the binding affinity and allow for the precise localization of binding sites with base-pair resolution.
Methodology:
-
Experimental Setup: A single DNA molecule is tethered between two beads, one held by a micropipette and the other in an optical trap. This setup allows for the precise manipulation of the DNA molecule and the measurement of piconewton-scale forces.
-
DNA Stretching: The DNA molecule is stretched by moving the micropipette relative to the optical trap. The force-extension curve of the DNA is recorded in the absence and presence of the ligand (this compound or triostin A). The binding of the ligand alters the mechanical properties of the DNA, leading to a change in its contour length and persistence length, from which the binding affinity (Kd) can be calculated using the McGhee-von Hippel model.
-
DNA Unzipping: The two strands of the DNA molecule are pulled apart (unzipped) by increasing the force. The presence of a bound ligand will cause a temporary pause or an increase in the force required for unzipping at the specific binding site.
-
Data Analysis: The positions and magnitudes of the unzipping pauses or force peaks are recorded. By correlating these events with the known DNA sequence, the precise binding sites of the ligand can be mapped with high resolution.
Visualizations
Caption: A generalized workflow for determining DNA-ligand binding characteristics.
Caption: Downstream consequences of this compound and Triostin A DNA binding.
References
- 1. Equilibrium and kinetic studies on the binding of des-N-tetramethyltriostin A to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal and molecular structure of the DNA-binding antitumour antibiotic triostin A - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. The molecular structure of a DNA-triostin A complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the structure of echinomycin and triostin A complexed to a DNA fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequence preferences in the binding to DNA of triostin A and TANDEM as reported by DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Thiocoraline's Inhibition of DNA Polymerase Alpha: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of thiocoraline and other known inhibitors of DNA polymerase alpha (Pol α), a critical enzyme in DNA replication and a key target in cancer therapy. By objectively presenting experimental data and detailed methodologies, this document serves as a valuable resource for validating and exploring the therapeutic potential of Pol α inhibitors.
Performance Comparison of DNA Polymerase Alpha Inhibitors
The inhibitory effects of this compound, aphidicolin, and 18β-Glycyrrhetinic acid against DNA polymerase alpha are summarized below. It is important to note that while direct enzymatic inhibition data (IC50) is available for aphidicolin and 18β-Glycyrrhetinic acid, the potency of this compound is described in the context of its effects on cellular processes.
| Inhibitor | Target Enzyme | IC50 Value (µM) | Source Organism/Nature | Key Findings |
| This compound | DNA Polymerase Alpha | Not Reported (inhibition of DNA elongation observed at concentrations affecting cell cycle) | Marine Actinomycete (Micromonospora marina) | Inhibits DNA elongation by DNA polymerase alpha, leading to G1 phase cell cycle arrest.[1] |
| Aphidicolin | DNA Polymerase Alpha | 2.4 - 16 | Fungus (Cephalosporum aphidicola) | A well-characterized, potent inhibitor of DNA polymerase alpha. |
| 18β-Glycyrrhetinic Acid | DNA Polymerase Alpha | 16.1 | Plant (Licorice Root) | Demonstrates inhibitory activity against DNA polymerase alpha. |
Experimental Protocols
DNA Polymerase Alpha Inhibition Assay (Non-Radioactive)
This protocol outlines a non-radioactive method for determining the inhibitory activity of compounds against DNA polymerase alpha. The assay measures the incorporation of a fluorescently labeled dNTP into a DNA strand.
Materials:
-
Purified human DNA polymerase alpha
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA
-
Primed DNA template (e.g., poly(dA-dT))
-
dNTP mix (dATP, dGTP, dCTP, dTTP)
-
Fluorescently labeled dNTP (e.g., FITC-dUTP)
-
Test compounds (this compound, Aphidicolin, 18β-Glycyrrhetinic Acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In each well of the microplate, add the following in order:
-
Assay Buffer
-
Primed DNA template
-
dNTP mix
-
Fluorescently labeled dNTP
-
Test compound dilution (or solvent control)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding purified DNA polymerase alpha to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding an equal volume of 0.5 M EDTA.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Calculate the percentage of inhibition for each compound concentration relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Primer Extension Assay
This assay is used to assess the ability of an inhibitor to block the elongation of a specific primer annealed to a DNA template.
Materials:
-
Purified human DNA polymerase alpha
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 8 mM MgCl₂, 50 mM KCl, 4% glycerol, 1 mM DTT
-
Single-stranded DNA template with a defined sequence
-
A specific oligonucleotide primer, 5'-end labeled with a fluorescent dye (e.g., 6-FAM)
-
dNTP mix
-
Test compounds
-
Formamide loading buffer
-
Denaturing polyacrylamide gel (e.g., 12%)
-
Fluorescence gel scanner
Procedure:
-
Anneal the fluorescently labeled primer to the DNA template by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Set up the reaction mixtures in separate tubes, each containing:
-
Reaction Buffer
-
Annealed primer-template duplex
-
dNTP mix
-
Test compound at the desired concentration (or solvent control)
-
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Start the reaction by adding DNA polymerase alpha.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reactions by adding an equal volume of formamide loading buffer and heating at 95°C for 5 minutes.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the results using a fluorescence gel scanner. The inhibition of primer elongation will be indicated by a decrease in the intensity of the full-length product band in the presence of the inhibitor.
Visualizations
Caption: Experimental workflow for validating DNA polymerase alpha inhibition.
Caption: Mechanism of DNA polymerase alpha inhibition by this compound.
References
Navigating Resistance: A Comparative Guide to Thiocoraline and BCRP-Interacting Chemotherapeutics
For researchers, scientists, and drug development professionals, understanding the mechanisms of drug resistance is paramount to developing effective cancer therapies. This guide provides a comparative analysis of thiocoraline and other chemotherapeutic agents, focusing on the potential for cross-resistance mediated by the Breast Cancer Resistance Protein (BCRP/ABCG2), a key player in multidrug resistance.
This compound, a marine-derived depsipeptide, exerts its anticancer effects by inhibiting DNA polymerase alpha, leading to G1 phase cell cycle arrest and a slowdown of S phase progression.[1] Recent studies have revealed that resistance to this compound can be acquired through the upregulation of the PI3K/Akt/BCRP signaling pathway. The overexpression of BCRP, an ATP-binding cassette (ABC) transporter, results in the active efflux of this compound from cancer cells, thereby reducing its intracellular concentration and cytotoxic efficacy.
This guide explores the implications of BCRP-mediated resistance for this compound in the context of other chemotherapeutic agents that are known substrates of this transporter. Understanding these relationships is crucial for predicting potential cross-resistance profiles and designing rational combination therapies to overcome resistance.
Comparative Analysis of this compound and BCRP Substrates
The following table summarizes the key characteristics of this compound and a selection of chemotherapeutic agents known to be transported by BCRP. This comparison highlights the potential for cross-resistance in tumors overexpressing this efflux pump.
| Drug | Drug Class | Primary Mechanism of Action | BCRP/ABCG2 Substrate |
| This compound | Depsipeptide | DNA polymerase alpha inhibitor | Yes |
| Mitoxantrone | Anthracenedione | Topoisomerase II inhibitor, DNA intercalator | Yes[2][3][4][5] |
| Topotecan | Camptothecin analogue | Topoisomerase I inhibitor | Yes[2][6][7][8][9] |
| Irinotecan (SN-38) | Camptothecin analogue | Topoisomerase I inhibitor (active metabolite SN-38) | Yes (SN-38)[3][10] |
| Methotrexate | Antifolate | Dihydrofolate reductase inhibitor | Yes[2][11][12][13][14] |
| Doxorubicin | Anthracycline | DNA intercalator, Topoisomerase II inhibitor | Yes[15][16] |
| Imatinib | Tyrosine Kinase Inhibitor | Inhibits BCR-ABL, c-KIT, and PDGFR | Yes[1][17][18][19] |
| Gefitinib | Tyrosine Kinase Inhibitor | Inhibits EGFR | Yes[2][20][21][22][23] |
| Erlotinib | Tyrosine Kinase Inhibitor | Inhibits EGFR | Yes[24][25][26][27][28] |
Conversely, certain chemotherapeutic agents are not substrates for BCRP and may therefore be effective in treating this compound-resistant tumors that rely on this efflux pump.
| Drug | Drug Class | Primary Mechanism of Action | BCRP/ABCG2 Substrate |
| Cisplatin | Platinum-based | Forms DNA adducts, leading to apoptosis | No[2] |
| Paclitaxel | Taxane | Stabilizes microtubules, leading to mitotic arrest | No[2] |
| Vinblastine | Vinca alkaloid | Inhibits microtubule polymerization | No[2] |
Signaling Pathways and Resistance Mechanisms
The development of resistance to this compound has been linked to the activation of the PI3K/Akt signaling pathway, which leads to the upregulation of BCRP/ABCG2 expression. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.
Figure 1. Signaling pathway illustrating the mechanism of this compound action and the development of resistance through the PI3K/Akt/BCRP axis.
Experimental Protocols
To investigate cross-resistance profiles and the underlying mechanisms, a series of well-established experimental protocols are essential.
Cell Viability and Cytotoxicity (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent for a specified period (e.g., 48 or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using a sigmoidal dose-response curve.
BCRP/ABCG2 Expression Analysis
a) Western Blotting for BCRP Protein Expression
This technique is used to detect and quantify the amount of BCRP protein in cell lysates.
Protocol: Western Blotting
-
Protein Extraction: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BCRP/ABCG2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH, β-actin).
b) Real-Time Quantitative PCR (RT-qPCR) for ABCG2 mRNA Expression
RT-qPCR is used to measure the level of ABCG2 gene expression.
Protocol: RT-qPCR
-
RNA Extraction: Isolate total RNA from cells using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, cDNA template, and primers specific for the ABCG2 gene and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the amplification data to determine the relative expression of the ABCG2 gene using the ΔΔCt method.
BCRP/ABCG2 Functional Assay (Dye Efflux)
Functional assays measure the activity of the BCRP transporter by monitoring the efflux of fluorescent substrates.
Protocol: Hoechst 33342 Efflux Assay
-
Cell Preparation: Harvest and resuspend cells in a suitable buffer.
-
Dye Loading: Incubate the cells with the fluorescent dye Hoechst 33342 in the presence or absence of a BCRP inhibitor (e.g., Ko143).
-
Efflux: Incubate the cells at 37°C to allow for dye efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Cells with high BCRP activity will show lower fluorescence due to the efflux of the dye.
Experimental Workflow for Cross-Resistance Studies
The following diagram outlines a typical workflow for investigating the cross-resistance profile of a this compound-resistant cell line.
Figure 2. A logical workflow for establishing and characterizing this compound-resistant cell lines and assessing their cross-resistance to other chemotherapeutic agents.
By employing these methodologies, researchers can effectively dissect the cross-resistance patterns of this compound and other BCRP-interacting drugs, paving the way for the development of more robust and personalized cancer treatment strategies.
References
- 1. Imatinib mesylate (STI571) is a substrate for the breast cancer resistance protein (BCRP)/ABCG2 drug pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Function of the Human Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The human breast cancer resistance protein (BCRP/ABCG2) shows conformational changes with mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of breast cancer resistance protein in the bioavailability and fetal penetration of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - Chen - Translational Cancer Research [tcr.amegroups.org]
- 11. Wild-type breast cancer resistance protein (BCRP/ABCG2) is a methotrexate polyglutamate transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of BCRP-Related DDIs Between Methotrexate and Cyclosporin A Using Physiologically Based Pharmacokinetic Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methotrexate [transportal.compbio.ucsf.edu]
- 14. researchgate.net [researchgate.net]
- 15. go.drugbank.com [go.drugbank.com]
- 16. A mutation hot spot in the Bcrp1 (Abcg2) multidrug transporter in mouse cell lines selected for Doxorubicin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. ashpublications.org [ashpublications.org]
- 19. ashpublications.org [ashpublications.org]
- 20. Distribution of Gefitinib to the Brain Is Limited by P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2)-Mediated Active Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Elevated BCRP/ABCG2 Expression Confers Acquired Resistance to Gefitinib in Wild-Type EGFR-Expressing Cells | PLOS One [journals.plos.org]
- 22. Effect of ABCG2/BCRP Expression on Efflux and Uptake of Gefitinib in NSCLC Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effect of ABCG2/BCRP Expression on Efflux and Uptake of Gefitinib in NSCLC Cell Lines | PLOS One [journals.plos.org]
- 24. Restricted brain penetration of the tyrosine kinase inhibitor erlotinib due to the drug transporters P-gp and BCRP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Substrate-dependent bidirectional modulation of P-glycoprotein-mediated drug resistance by erlotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Restricted brain penetration of the tyrosine kinase inhibitor erlotinib due to the drug transporters P-gp and BCRP - ProQuest [proquest.com]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
Thiocoraline: A Comparative Analysis of Its Cytotoxic Effects Across Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Thiocoraline, a thiodepsipeptide of marine origin, has demonstrated potent anticancer properties in preclinical studies. This guide provides a comparative overview of its cytotoxic activity across a panel of human cancer cell lines, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity of this compound
This compound has been shown to exhibit significant growth-inhibitory effects against a variety of human cancer cell lines. The 50% growth inhibition (GI50) values, which represent the drug concentration causing a 50% reduction in cell growth, have been determined across a panel of 12 cell lines. The data, summarized in the table below, indicates a median GI50 value of 2.4 ± 1.7 nM, highlighting its potent and broad-spectrum activity.
| Cell Line | Cancer Type | GI50 (nM) |
| K-562 | Chronic Myelogenous Leukemia | 1.1 |
| LNCaP | Prostate Cancer | 1.3 |
| ACHN | Renal Cancer | 1.8 |
| SK-BR-3 | Breast Cancer | 2.2 |
| SW-620 | Colon Cancer | 2.4 |
| HeLa | Cervical Cancer | 2.5 |
| PC-3 | Prostate Cancer | 2.6 |
| IGROV | Ovarian Cancer | 3.2 |
| HT-29 | Colon Cancer | 3.5 |
| DU-145 | Prostate Cancer | 4.1 |
| LoVo | Colon Cancer | 4.3 |
| LoVo-DOX | Doxorubicin-Resistant Colon Cancer | 208.8 |
Data sourced from Perez et al., 2007.
Notably, the multidrug-resistant LoVo-Dox cell line exhibited a significantly higher GI50 value, suggesting a potential for cross-resistance with doxorubicin.
Experimental Protocols
The following protocols describe standard methodologies for assessing the cytotoxicity of compounds like this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated control wells (vehicle only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Clonogenic Survival Assay
The clonogenic assay, or colony formation assay, is an in vitro method to assess the ability of a single cell to proliferate and form a colony. It is a sensitive assay for evaluating the long-term effects of cytotoxic agents.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other test compounds)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
6-well plates or culture dishes
Procedure:
-
Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line. Seed a low and precise number of cells (e.g., 200-1000 cells) into 6-well plates containing complete culture medium. The exact number will depend on the plating efficiency of the cell line.
-
Compound Treatment: Allow the cells to attach for 24 hours. Then, treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Incubation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium. Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, to allow for colony formation.
-
Fixation and Staining: Once visible colonies (typically >50 cells) have formed, remove the medium and wash the colonies with PBS. Fix the colonies with the fixation solution for 10-15 minutes. After fixation, stain the colonies with the crystal violet solution for 10-30 minutes.
-
Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies in each well.
-
Data Analysis: Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) for each treatment group. The PE is the ratio of the number of colonies formed to the number of cells seeded in the untreated control. The SF is the number of colonies formed after treatment, corrected for the PE of the control group. Plot the surviving fraction against the drug concentration.
Visualizing Experimental Workflow and Signaling Pathways
To better understand the experimental process and the mechanism of action of this compound, the following diagrams have been generated.
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
Caption: this compound inhibits DNA polymerase α and can activate Notch signaling.
Mechanism of Action
This compound exerts its anticancer effects primarily through the inhibition of DNA polymerase α.[1] This enzyme is crucial for the initiation of DNA replication. By inhibiting DNA polymerase α, this compound effectively halts DNA elongation, leading to an arrest of the cell cycle in the G1 phase and a subsequent decrease in the rate of S phase progression.[1] This disruption of DNA synthesis ultimately inhibits cell proliferation.
In certain cancer types, such as carcinoids, this compound has also been shown to activate the Notch signaling pathway.[2] Activation of the Notch pathway in these contexts can lead to tumor suppression, further contributing to the compound's anticancer activity.
References
Validating the G1 cell cycle arrest induced by Thiocoraline using flow cytometry
For researchers in oncology, cell biology, and drug discovery, accurately validating G1 cell cycle arrest is a critical step in evaluating the efficacy of novel anti-cancer agents. This guide provides a comparative overview of methodologies for validating G1 arrest, with a focus on the marine-derived compound Thiocoraline. We present supporting experimental data for alternative G1-arresting agents and detailed protocols to facilitate the design and execution of your experiments.
Introduction to G1 Cell Cycle Arrest and this compound
The G1 phase is a crucial checkpoint in the cell cycle, where the cell commits to DNA replication and division. Induction of G1 arrest is a key mechanism for many anti-cancer therapies, as it prevents the proliferation of malignant cells. This compound, a natural product derived from a marine actinomycete, has been identified as a potent anti-tumor agent that induces profound G1 phase cell cycle arrest.[1] Its mechanism of action is linked to the inhibition of DNA polymerase alpha, which ultimately halts DNA replication.[1]
This guide will delve into the primary method for validating G1 arrest, flow cytometry, and explore complementary techniques such as Western blotting for key regulatory proteins. We will also compare the effects of this compound with other well-established G1-arresting agents, Palbociclib and Lovastatin.
Flow Cytometry: The Gold Standard for Cell Cycle Analysis
Flow cytometry is a powerful technique to quantify the distribution of cells in different phases of the cell cycle based on their DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the differentiation of G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.
Experimental Workflow for Flow Cytometry-Based Cell Cycle Analysis
References
Unraveling DNA Recognition: A Comparative Guide to Thiocoraline and Other Intercalators
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and DNA is paramount for the design of effective therapeutics. This guide provides a detailed comparison of the sequence-selective DNA binding of thiocoraline, a potent antitumor depsipeptide, with other well-characterized DNA intercalators: doxorubicin, daunorubicin, actinomycin D, and ethidium bromide. We present a synthesis of experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows.
At a Glance: Comparative DNA Binding Affinity and Sequence Selectivity
The ability of a small molecule to preferentially bind to a specific DNA sequence is a critical determinant of its biological activity and therapeutic potential. The following table summarizes the DNA binding affinities and sequence preferences of this compound and other prominent intercalators. It is important to note that binding affinities are highly dependent on the specific DNA sequence, ionic strength, and temperature, as indicated in the table.
| Intercalator | Binding Affinity (K_d) | Preferred DNA Sequence | Experimental Conditions |
| This compound | ~10-fold higher affinity than echinomycin | GC-rich regions, particularly 5'-CpG-3' steps | Fluorescence melting studies |
| Doxorubicin | 0.13 - 0.16 x 10^6 M⁻¹ (K_a) | 5'-GC-3' or 5'-CG-3' | Optical methods, 37°C, 10% serum |
| -7.7 ± 0.3 kcal/mol (ΔG) | 5'-CGATCG-3' > 5'-CGTACG-3' | Molecular dynamics simulations | |
| Daunorubicin | 0.10 - 0.12 x 10^6 M⁻¹ (K_a) | 5'-(A/T)GC-3' or 5'-TGC(A/T)-3' | Optical methods, 37°C, 10% serum |
| Actinomycin D | High affinity | 5'-GpC-3' | General observation |
| Can also bind strongly to non-GpC sites like d(CGTCGACG) | UV absorption, circular dichroism, calorimetry | ||
| Ethidium Bromide | ~0.31 µM⁻¹ (K_a) | Pyrimidine(3'-5')Purine steps (e.g., 5'-CpG-3') | Flow injection analysis |
| Weak sequence preference | General observation |
The Distinctive Binding of this compound
This compound, a cyclic depsipeptide of marine origin, exhibits its antitumor activity through a unique mode of DNA bis-intercalation. Unlike classic mono-intercalators, this compound possesses two planar chromophores that insert into the DNA double helix at sites separated by two base pairs. This "bis-intercalation" mechanism contributes to its high affinity and sequence preference.
Initial studies suggested that this compound had little sequence selectivity. However, more recent evidence from fluorescence melting experiments and DNase I footprinting has revealed a clear preference for GC-rich sequences, with a particular affinity for 5'-CpG-3' steps.[1] This selectivity is thought to be a key factor in its biological activity, as CpG islands are frequently located in the promoter regions of genes, making them attractive targets for anticancer drugs.
Mechanisms of DNA Intercalation: A Visual Comparison
The following diagram illustrates the fundamental difference between mono- and bis-intercalation, highlighting the unique binding mode of this compound.
Caption: Comparison of mono- and bis-intercalation mechanisms.
Experimental Protocols for Determining DNA Sequence Selectivity
The determination of a ligand's DNA binding preference relies on a variety of sophisticated biophysical techniques. Below are detailed protocols for two commonly employed methods: DNase I footprinting and the Fluorescence Intercalator Displacement (FID) assay.
DNase I Footprinting
This technique identifies the specific DNA sequence to which a ligand binds by protecting it from enzymatic cleavage by DNase I.
Principle: A DNA fragment, radioactively or fluorescently labeled at one end, is incubated with the binding ligand. The complex is then subjected to limited digestion by DNase I, which cleaves the DNA backbone. The sites where the ligand is bound are protected from cleavage, leaving a "footprint" in the resulting pattern of DNA fragments when analyzed by gel electrophoresis.
Detailed Protocol:
-
DNA Fragment Preparation:
-
A DNA fragment of interest (typically 100-300 bp) is cloned into a plasmid vector.
-
The plasmid is digested with a restriction enzyme to create a unique end for labeling.
-
The 5' or 3' end is labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
A second restriction digest is performed to excise the labeled fragment.
-
The labeled fragment is purified by gel electrophoresis.
-
-
Binding Reaction:
-
The labeled DNA fragment is incubated with varying concentrations of the intercalator in a suitable binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl₂).
-
Incubation is typically carried out at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
-
DNase I Digestion:
-
A freshly diluted solution of DNase I is added to the binding reaction. The concentration of DNase I needs to be optimized to achieve partial digestion (on average, one cut per DNA molecule).
-
The digestion is allowed to proceed for a short period (e.g., 1-2 minutes) at room temperature.
-
The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a denaturant.
-
-
Analysis:
-
The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.
-
The gel is then visualized by autoradiography (for radioactive labels) or fluorescence imaging.
-
A control lane containing DNA digested in the absence of the intercalator is run alongside the experimental samples.
-
The footprint appears as a region of reduced band intensity in the lanes containing the intercalator compared to the control lane.
-
A DNA sequencing ladder (e.g., Maxam-Gilbert or Sanger) of the same fragment is often run on the same gel to precisely identify the protected nucleotide sequence.
-
Caption: Workflow of a DNase I footprinting experiment.
Fluorescence Intercalator Displacement (FID) Assay
The FID assay is a high-throughput method for determining the binding affinity and sequence selectivity of a ligand by monitoring the displacement of a fluorescent intercalator from DNA.[2]
Principle: A fluorescent intercalator, such as ethidium bromide or thiazole orange, exhibits a significant increase in fluorescence upon binding to DNA. When a test compound is added that also binds to DNA, it can displace the fluorescent probe, leading to a decrease in fluorescence. The extent of this decrease is proportional to the binding affinity of the test compound.
Detailed Protocol:
-
Preparation of DNA-Probe Complex:
-
A solution of the DNA of interest (e.g., a specific oligonucleotide sequence) is prepared in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM NaCl).
-
A fluorescent intercalator (e.g., ethidium bromide) is added to the DNA solution at a concentration that results in a significant and stable fluorescence signal. The mixture is incubated to allow for complex formation.
-
-
Titration with Test Compound:
-
The DNA-probe complex is placed in a fluorometer cuvette or a multi-well plate.
-
The test intercalator is titrated into the solution in small increments.
-
After each addition, the solution is allowed to equilibrate, and the fluorescence intensity is measured.
-
-
Data Analysis:
-
The fluorescence intensity is plotted as a function of the concentration of the test compound.
-
The data is fitted to a competitive binding model to determine the binding affinity (K_d or IC₅₀) of the test compound for the specific DNA sequence.
-
By performing the assay with a panel of different DNA sequences, the sequence selectivity of the compound can be determined.
-
Caption: Principle of the Fluorescence Intercalator Displacement (FID) assay.
Conclusion
This compound's bis-intercalating mechanism and its preference for CpG-rich sequences distinguish it from many classical DNA intercalators. This sequence selectivity is a crucial aspect of its potent antitumor activity and highlights the importance of designing DNA-binding agents with high specificity to minimize off-target effects. The experimental techniques outlined in this guide provide robust frameworks for the detailed characterization of such interactions, paving the way for the development of next-generation DNA-targeted therapies.
References
A Head-to-Head In Vitro Comparison of Thiocoraline and Doxorubicin
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the anticancer agents Thiocoraline and doxorubicin. The following sections detail their mechanisms of action, cytotoxic profiles, and effects on cellular processes, supported by experimental data and protocols.
Overview and Mechanism of Action
This compound and doxorubicin are both potent cytotoxic agents, yet they operate through distinct molecular mechanisms. This compound, a natural marine-derived depsipeptide, primarily functions by inhibiting DNA polymerase α, an enzyme crucial for the initiation of DNA replication.[1][2] This mode of action leads to a halt in DNA synthesis and subsequent cell cycle arrest.[1] In contrast, doxorubicin, a well-established anthracycline antibiotic, exerts its anticancer effects through multiple mechanisms. It intercalates into DNA, disrupting the progression of topoisomerase II, which in turn leads to DNA strand breaks. Furthermore, doxorubicin is known to generate reactive oxygen species (ROS), causing oxidative damage to cellular components, and can also induce apoptosis through various signaling pathways.
Comparative Cytotoxicity
Direct comparative studies evaluating the half-maximal inhibitory concentration (IC50) of this compound and doxorubicin across a broad panel of the same cancer cell lines are limited in the public domain. However, data from individual studies provide insights into their respective potencies.
This compound has demonstrated potent growth-inhibitory activity at nanomolar concentrations across a variety of human cancer cell lines.
| Cell Line | Cancer Type | GI50 (nM)¹ |
| K-562 | Leukemia | 0.9 |
| A-549 | Non-Small Cell Lung | 1.9 |
| SK-MEL-2 | Melanoma | 2.1 |
| SK-MEL-5 | Melanoma | 2.2 |
| SKBR3 | Breast | 2.2 |
| HT-29 | Colon | 2.3 |
| IGROV | Ovarian | 2.4 |
| LNCaP | Prostate | 2.4 |
| DU-145 | Prostate | 4.3 |
| LoVo | Colon | 5.2 |
| LoVo-Dox² | Colon (Doxorubicin-Resistant) | 450 |
| MCF-7 | Breast | 2.4 (Median of 12 lines) |
¹GI50: The concentration causing 50% inhibition of cell growth. Data from a study on the antitumor activity of this compound A.[3] ²The multidrug-resistant LoVo-Dox cell line showed a significant, 87-fold increase in the GI50 value compared to the median value of the complete cell panel, indicating this compound may be subject to efflux by multidrug resistance pumps.[3]
Doxorubicin 's IC50 values vary widely depending on the cell line and the duration of exposure. The following table provides a compilation of IC50 values from various studies to offer a point of comparison.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| MDA-MB-231 | Breast | Not specified | 48h |
| BT-20 | Breast | 0.31 | 72h[4] |
| T47D | Breast | 0.25 | 48h[5] |
| PC3 | Prostate | 2.64 µg/mL | 24h |
| HCT116 | Colon | 73.5 µg/mL | Not specified[6] |
| A549 | Non-Small Cell Lung | >20 | 24h |
| HeLa | Cervical | 2.9 | 24h |
| HepG2 | Liver | 12.2 | 24h |
| MCF-7 | Breast | 2.5 | 24h |
Note: Direct comparison of IC50 values between the two tables should be done with caution due to variations in experimental conditions and methodologies across different studies.
Impact on Cell Cycle Progression
This compound and doxorubicin induce cell cycle arrest at different phases, a direct consequence of their distinct mechanisms of action.
This compound has been shown to cause a significant arrest in the G1 phase of the cell cycle and a reduction in the rate of S phase progression.[1] This is consistent with its role as a DNA polymerase α inhibitor, which acts at the initiation of DNA replication.
Doxorubicin , on the other hand, primarily induces a G2/M phase arrest . This is attributed to the DNA damage it causes, which activates cell cycle checkpoints to prevent cells with damaged DNA from entering mitosis. Some studies have also reported a G1/S phase arrest depending on the cell line and drug concentration.
The following diagram illustrates the differential effects of this compound and doxorubicin on the cell cycle.
Induction of Apoptosis
Both compounds are effective inducers of apoptosis, or programmed cell death, although the upstream signaling events may differ.
This compound 's induction of apoptosis is a downstream consequence of cell cycle arrest and inhibition of DNA replication.
Doxorubicin triggers apoptosis through multiple pathways. The DNA damage it inflicts can activate intrinsic apoptotic pathways involving the mitochondria and caspase activation. It has also been shown to upregulate the expression of Fas, a death receptor, leading to extrinsic apoptosis.[7] For instance, in MDA-MB-231 breast cancer cells, doxorubicin treatment leads to a significant increase in the apoptotic cell population.
The following diagram outlines a simplified model of apoptosis induction by doxorubicin.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to compare the efficacy of anticancer drugs. Specific parameters may vary between studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or doxorubicin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan, forming purple crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound or doxorubicin for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis and harvest them.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (PI, which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).
The following diagram illustrates a typical workflow for these in vitro assays.
Conclusion
References
- 1. Mode of action of this compound, a natural marine compound with anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. farmamol.web.uah.es [farmamol.web.uah.es]
- 4. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative cellular and molecular analysis of cytotoxicity and apoptosis induction by doxorubicin and Baneh in human breast cancer T47D cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 7. Doxorubicin induces Fas-mediated apoptosis in human thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Thiocoraline's Action: A Comparative Guide for Sensitive and Resistant Cancer Cells
For Immediate Release
Topic: Confirming Thiocoraline's mode of action in resistant vs. sensitive cell lines Content Type: Publish Comparison Guides
This guide provides a detailed comparison of the mode of action of this compound, a potent marine-derived anticancer agent, in sensitive and resistant cancer cell lines. The information presented is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.
Abstract
This compound, a thiodepsipeptide, exhibits its anticancer effects primarily by acting as a DNA bis-intercalator, leading to the inhibition of DNA polymerase alpha. This mechanism effectively halts DNA replication and induces cell cycle arrest in the G1 phase, ultimately leading to a cytostatic effect on sensitive cancer cells. However, resistance to this compound can emerge through the activation of specific cellular signaling pathways. This guide focuses on the well-characterized sensitive human breast cancer cell line, MCF-7, and its this compound-resistant subline, MCF-7/T, to elucidate the differing modes of action and the underlying mechanisms of resistance.
Data Presentation: this compound Cytotoxicity
The following table summarizes the cytotoxic effects of this compound on the sensitive MCF-7 parental cell line and the established resistant MCF-7/T subline.
| Cell Line | Description | This compound IC50 | Reference |
| MCF-7 | Human breast adenocarcinoma; sensitive parental line. | 53.8 ± 2.53 nmol/L (48h treatment) | [1] |
| MCF-7/T | This compound-resistant subline derived from MCF-7. | Resistant (Developed by exposure to increasing concentrations up to 540 nmol/L) | [1] |
Mode of Action in Sensitive vs. Resistant Cell Lines
Sensitive Cell Lines (e.g., MCF-7, LoVo, SW620)
In sensitive cancer cells, this compound's primary mode of action involves the following steps:
-
DNA Bis-intercalation: this compound inserts its planar aromatic rings between DNA base pairs.
-
Inhibition of DNA Polymerase Alpha: This intercalation directly inhibits the activity of DNA polymerase alpha, an essential enzyme for DNA replication and elongation.[1]
-
Cell Cycle Arrest: The inhibition of DNA synthesis leads to a profound arrest in the G1 phase of the cell cycle and a reduction in the rate of S phase progression.[1]
This cytostatic effect ultimately curtails the proliferation of the cancer cells. Notably, this compound does not induce DNA breakage or inhibit topoisomerase II.
Resistant Cell Lines (e.g., MCF-7/T)
The development of resistance to this compound in cell lines like MCF-7/T is not due to an alteration of the primary drug target but rather the activation of a survival signaling pathway:
-
Upregulation of the PI3K/Akt Signaling Pathway: The this compound-resistant MCF-7/T cells exhibit increased phosphorylation of Akt, a key component of the PI3K/Akt pathway.[1]
-
Increased Expression of BCRP: The activation of the PI3K/Akt pathway leads to the upregulation of the Breast Cancer Resistance Protein (BCRP), an ATP-binding cassette (ABC) transporter.[1]
-
Drug Efflux: BCRP functions as a drug efflux pump, actively transporting this compound out of the cell, thereby reducing its intracellular concentration and diminishing its ability to reach its DNA target.
This resistance mechanism can be partially reversed by inhibiting the PI3K/Akt pathway. For instance, the use of an Akt inhibitor, MK-2206, has been shown to re-sensitize MCF-7/T cells to this compound.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells (e.g., MCF-7 and MCF-7/T) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Cell Cycle Analysis (Flow Cytometry)
This method is used to assess the effect of this compound on cell cycle progression.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.
-
Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI-stained cells corresponds to their DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in protein expression and phosphorylation levels in the PI3K/Akt/BCRP pathway.
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the proteins of interest (e.g., Akt, phospho-Akt, BCRP) and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. The intensity of the bands corresponds to the protein levels.
Visualizations
Caption: Mode of action of this compound in sensitive cancer cells.
Caption: Mechanism of this compound resistance in MCF-7/T cells.
Caption: General experimental workflow for comparing this compound's effects.
References
Safety Operating Guide
Proper Disposal Procedures for Thiocoraline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent compounds like Thiocoraline is paramount to maintaining a secure laboratory environment and adhering to regulatory standards. this compound, a depsipeptide with antitumor properties, is known to be a DNA replication inhibitor.[1] Due to its cytotoxic nature, all materials contaminated with this compound must be treated as hazardous cytotoxic waste. While a specific safety data sheet from one manufacturer does not classify the pure substance as hazardous under the Globally Harmonized System (GHS), its biological activity necessitates stringent disposal protocols.[2] The responsibility for developing and implementing these procedures rests with the user, based on the specific conditions of their work.[2]
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize the risk of exposure. This includes, but is not limited to, double gloving, a lab coat, and safety glasses. All handling of this compound waste should be conducted within a certified chemical fume hood.
Step-by-Step Disposal Procedures
The proper disposal of this compound and associated waste involves a systematic process of segregation, containment, and eventual destruction via high-temperature incineration.
-
Segregation at the Source: Immediately upon generation, all waste contaminated with this compound must be segregated from the general laboratory waste stream.[3] This includes:
-
Sharps: Needles, syringes, scalpels, and other sharp instruments must be placed in a rigid, puncture-resistant container specifically designated for cytotoxic sharps.[4][5]
-
Non-Sharps Solid Waste: Contaminated items such as gloves, pipette tips, vials, and lab paper should be disposed of in a clearly labeled, leak-proof plastic bag or container.[4] These containers are often color-coded, typically with a purple lid, to signify cytotoxic waste.[4]
-
Liquid Waste: Unused solutions or aqueous waste containing this compound should be collected in a dedicated, sealed, and shatter-resistant container. This container must be clearly labeled as "Cytotoxic Liquid Waste."
-
-
Container Labeling: All waste containers must be clearly and conspicuously labeled with the cytotoxic hazard symbol and the words "Cytotoxic Waste." This ensures that all personnel are aware of the contents and handle the containers appropriately.
-
Storage: Designated cytotoxic waste containers should be stored in a secure, low-traffic area of the laboratory, away from incompatible materials, until they are collected for disposal.
-
Final Disposal: The universally accepted method for the final disposal of cytotoxic waste is high-temperature incineration.[4] This process ensures the complete destruction of the active chemical compound. Arrangements must be made with a licensed and certified hazardous waste disposal contractor for the collection, transport, and incineration of the this compound waste.
Quantitative Data Summary for Cytotoxic Waste Handling
| Parameter | Specification | Rationale |
| Waste Bag Thickness | Minimum 2 mm for polypropylene bags | To prevent leaks and punctures during handling and transport.[3] |
| Incineration Temperature | High Temperature (typically >850°C) | To ensure complete destruction of the cytotoxic compounds.[4] |
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
